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  • Product: 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
  • CAS: 1006658-07-6

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Profiling of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In contemporary drug discovery, the strategic fusion of pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary drug discovery, the strategic fusion of privileged pharmacophores is a foundational technique for generating high-affinity ligands. The molecule 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS: 1006658-07-6) represents a highly versatile bifunctional scaffold[1]. By integrating a pyrazole heterocycle—a motif ubiquitous in kinase inhibitors and allosteric modulators—with a phenylethylamine core—a classic neurotransmitter mimic—this compound offers a robust starting point for central nervous system (CNS) and oncology drug development.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical properties, providing field-proven, self-validating synthetic methodologies and mechanistic rationales to ensure high-fidelity replication in your laboratory.

Physicochemical Parameters & Molecular Architecture

Understanding the quantitative physicochemical profile of a scaffold is critical for predicting its pharmacokinetic behavior (ADME) and optimizing downstream synthetic steps. The structural parameters of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine indicate excellent drug-likeness, adhering strictly to Lipinski’s Rule of Five.

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Significance
IUPAC Name 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amineStandardized nomenclature
CAS Registry Number 1006658-07-6Unique identifier[1]
Molecular Formula C₁₁H₁₃N₃Elemental composition[1]
Molecular Weight 187.24 g/mol Standard molar mass[2]
Monoisotopic Mass 187.1109 DaTarget mass for High-Resolution MS[2]
Topological Polar Surface Area (TPSA) 43.8 ŲPredicts excellent blood-brain barrier (BBB) penetration[2]
Hydrogen Bond Donors 1 (Primary Amine)Key for receptor hydrogen-bonding
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)Facilitates kinase hinge-region binding

Synthetic Methodology: A Self-Validating Workflow

The de novo synthesis of this scaffold is best achieved via a convergent two-step sequence: an Ullmann-type C-N cross-coupling followed by a highly selective reductive amination.

SynthesisWorkflow A 3-Bromoacetophenone + 1H-Pyrazole B Ullmann C-N Coupling CuI, DMEDA, K2CO3 A->B 110°C, DMF, 12h C Intermediate Ketone [M+H]+ 187.1 B->C C-N Bond Formation D Reductive Amination NH4OAc, NaBH3CN C->D Imine Condensation & Selective Reduction E Target Amine Scaffold CAS: 1006658-07-6 D->E Purification & Isolation

Fig 1: Two-step synthesis via Ullmann C-N coupling and reductive amination.

Protocol 1: Ullmann-Type C-N Cross-Coupling

Objective: Synthesize the intermediate 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-one.

Mechanistic Causality: Classical Ullmann couplings require harsh conditions (>150°C) and stoichiometric copper, which often leads to substrate degradation[3]. To circumvent this, we employ a catalytic Cu(I) system with N,N'-dimethylethylenediamine (DMEDA) as a bidentate ligand. DMEDA coordinates the Cu(I) center, preventing its disproportionation into inactive Cu(0) and Cu(II) species. Crucially, this ligand-metal complex lowers the activation energy required for the oxidative addition of the aryl halide, allowing the reaction to proceed efficiently at 110°C[4][5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under N₂ atmosphere, combine 3-bromoacetophenone (1.0 equiv), 1H-pyrazole (1.2 equiv), CuI (10 mol%), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent & Ligand Addition: Add anhydrous DMF (0.5 M) followed by DMEDA (20 mol%).

  • Reaction: Heat the sealed mixture to 110°C with vigorous stirring for 12 hours.

  • Self-Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the aryl halide spot (R_f ~0.8) disappears, replaced by a highly UV-active product spot (R_f ~0.4).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: Selective Reductive Amination

Objective: Convert the intermediate ketone to 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine.

Mechanistic Causality: Converting a ketone to a primary amine risks overalkylation (forming secondary/tertiary amines) or direct reduction of the ketone to an alcohol[6]. We utilize ammonium acetate (NH₄OAc) as both the nitrogen source and an acid catalyst to drive imine condensation. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent due to its precise pH-dependent reactivity. At pH 5–6, NaBH₃CN rapidly reduces the transient, highly electrophilic iminium ion but is kinetically inert toward the unprotonated ketone, virtually eliminating the alcohol byproduct[7].

Step-by-Step Procedure:

  • Imine Formation: Dissolve the intermediate ketone (1.0 equiv) in anhydrous Methanol (0.2 M). Add NH₄OAc (10.0 equiv) and stir at room temperature for 2 hours to establish the imine equilibrium.

  • Reduction: Cool the mixture to 0°C. Add NaBH₃CN (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Self-Validation Checkpoint 2: Extract an aliquot, quench with saturated NaHCO₃, and analyze via LC-MS. The system validates completion when the ketone mass ([M+H]⁺ 187.1) is fully replaced by the amine mass ([M+H]⁺ 188.1).

  • Workup: Quench the reaction carefully with 1M NaOH to decompose residual borohydride and free-base the amine. Extract with Dichloromethane (3x). Dry the combined organics over Na₂SO₄ and concentrate in vacuo.

Analytical Characterization Standards

To guarantee the structural integrity of the synthesized 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, the following spectroscopic benchmarks must be met:

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₁H₁₄N₃⁺ [M+H]⁺: 188.1182; Found: ± 5 ppm[8].

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrazole motif: δ 7.92 (d, 1H), 7.71 (d, 1H), 6.45 (t, 1H).

    • Phenyl motif: δ 7.65 (s, 1H), 7.55 (d, 1H), 7.40 (t, 1H), 7.28 (d, 1H).

    • Ethanamine motif: δ 4.20 (q, 1H, -CH -NH₂), 1.65 (br s, 2H, -NH₂ ), 1.42 (d, 3H, -CH₃ ).

    • Self-Validation Note: The disappearance of the sharp ketone methyl singlet (~2.6 ppm) and the emergence of the methine quartet at 4.20 ppm definitively confirms successful reductive amination.

Pharmacological Relevance & Application

The 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine scaffold is highly prized in medicinal chemistry. The pyrazole ring is a known bioisostere for amides and phenols, frequently utilized to engage the ATP-binding hinge region of kinases. Simultaneously, the phenylethylamine architecture is the fundamental backbone of trace amine-associated receptor (TAAR) ligands and monoamine G-Protein Coupled Receptor (GPCR) modulators.

When integrated into a larger drug molecule, this scaffold typically acts as the primary recognition motif for transmembrane receptors, initiating intracellular signaling cascades.

PharmacologicalPathway Ligand Amine Scaffold (Ligand) Receptor Target GPCR Ligand->Receptor Binding (Kd) Effector Adenylyl Cyclase Receptor->Effector Gαs Activation cAMP cAMP Elevation Effector->cAMP ATP Conversion Kinase Protein Kinase A cAMP->Kinase Allosteric Binding Response Neuromodulation Kinase->Response Phosphorylation

Fig 2: Putative GPCR signaling cascade modulated by the pyrazole-amine scaffold.

By utilizing the protocols outlined in this guide, researchers can reliably synthesize and derivatize this scaffold, accelerating the discovery of novel therapeutics targeting complex neurological and oncological pathways.

References

1.[1] Thoreauchem. "1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine-1006658-07-6". Thoreauchem Product Catalog. 2.[2] National Center for Biotechnology Information. "1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | C11H13N3". PubChem. 3.[8] PubChemLite. "1-(1-phenyl-1h-pyrazol-3-yl)ethan-1-amine". Université du Luxembourg. 4.[3] Monnier, F., & Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions". PMC / National Institutes of Health. 5.[4] Sambiagio, C., et al. "Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes". ACS Publications. 6.[5] MDPI. "Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions". Molecules. 7.[6] PMC. "Selective Iridium-Catalyzed Reductive Amination Inside Living Cells". National Institutes of Health. 8.[7] MDMA.ch. "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control". Catalysis Reviews.

Sources

Exploratory

1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine: Technical Monograph & Synthetic Guide

[1] Executive Summary This technical guide profiles 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS: 248250-51-3), a bifunctional medicinal chemistry building block characterized by a meta-substituted phenyl core linking...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide profiles 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS: 248250-51-3), a bifunctional medicinal chemistry building block characterized by a meta-substituted phenyl core linking a basic ethylamine chain and a neutral pyrazole ring.[1] This scaffold is critical in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and GPCR modulators where the pyrazole acts as a hydrogen bond acceptor/donor mimic and the amine serves as a solubilizing handle or key interaction point. This document details its physiochemical properties, validated synthetic pathways, and handling protocols.[2]

Part 1: Chemical Identity & Physiochemical Profile[1][4]

Nomenclature & Identifiers
ParameterSpecification
IUPAC Name 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
Common Name 3-(Pyrazol-1-yl)-

-methylbenzylamine
CAS Number 248250-51-3
Molecular Formula C

H

N

SMILES CC(N)C1=CC=CC(N2C=CC=N2)=C1
InChI Key WFAQXOGGRSONDK-UHFFFAOYSA-N
Physiochemical Properties

Data derived from computational consensus models (ACD/Labs, EPISuite).

PropertyValueSignificance in Drug Design
Molecular Weight 187.24 g/mol Ideal for fragment libraries (<300 Da rule).[1]
cLogP ~1.46 - 1.71Moderate lipophilicity; good membrane permeability.[1]
TPSA 43.8

High oral bioavailability potential (<140

).
pKa (Amine) ~9.5Protonated at physiological pH; forms salt bridges.
H-Bond Donors 1 (Amine)Critical for active site anchoring.[1]
H-Bond Acceptors 2 (Pyrazole N, Amine N)Pyrazole N2 is a classic kinase hinge binder.

Part 2: Synthetic Architecture

The synthesis of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is most efficiently approached via the Reductive Amination of its ketone precursor, 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-one.[1] This route minimizes side reactions compared to direct coupling methods.[1]

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target amine to commercially available halide precursors. Target Target Amine (CAS: 248250-51-3) Ketone Intermediate Ketone 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-one (CAS: 2001033-69-6) Target->Ketone Reductive Amination (NH4OAc, NaBH3CN) Acetophenone 3-Bromoacetophenone Ketone->Acetophenone Ullmann/Buchwald Coupling (CuI or Pd catalyst) Pyrazole 1H-Pyrazole Ketone->Pyrazole C-N Bond Formation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole-phenyl core followed by functional group manipulation.

Detailed Synthetic Protocol

Methodology: Leuckart-Wallach / Reductive Amination Note: This protocol assumes the intermediate ketone is available or synthesized via Ullmann coupling of 3-bromoacetophenone and pyrazole.[1]

Step 1: Ketone Formation (If starting from halides)

  • Reagents: 3-Bromoacetophenone (1.0 eq), 1H-Pyrazole (1.2 eq), CuI (0.1 eq), K

    
    CO
    
    
    
    (2.0 eq), DMSO.
  • Conditions: Heat at 110°C for 16h under N

    
    .
    
  • Workup: Extract with EtOAc, wash with brine. Purify via silica flash chromatography (Hex/EtOAc).

  • Yield Target: >85% of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-one.

Step 2: Reductive Amination to Target (CAS 248250-51-3) [1]

  • Setup: Dissolve the ketone (1.0 eq) in anhydrous Methanol (0.2 M).

  • Imine Formation: Add Ammonium Acetate (NH

    
    OAc, 10.0 eq) to ensure saturation. Stir at RT for 1 hour.
    
  • Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (NaBH

    
    CN, 1.5 eq).
    
    • Critical Control: Maintain pH ~6-7 using acetic acid if necessary to prevent ketone reduction to alcohol.[1]

  • Reaction: Allow to warm to RT and stir for 12-24h.

  • Quench: Quench with 1N HCl (careful gas evolution). Basify aqueous layer to pH >12 with NaOH.[1]

  • Extraction: Extract free base amine into DCM (3x). Dry over Na

    
    SO
    
    
    
    .
  • Purification: The amine can be converted to the HCl salt for stability (add 4N HCl in dioxane) or purified via reverse-phase HPLC.[1]

Part 3: Medicinal Chemistry Utility[1]

Pharmacophore Mapping

This compound is a "Privileged Structure" in kinase discovery.[1] The pyrazole ring mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases, while the ethylamine extends into the ribose pocket or solvent front.

Pharmacophore Figure 2: Pharmacophore interaction map highlighting the dual-binding mode. Pyrazole Pyrazole Ring (H-Bond Acceptor) Phenyl Phenyl Linker (Pi-Stacking / Hydrophobic) Pyrazole->Phenyl Rigid Meta-Linker Kinase Target: Kinase Hinge Pyrazole->Kinase Bind Amine Primary Amine (Cationic / H-Bond Donor) Phenyl->Amine Flexible Tether Solvent Target: Solvent Front Amine->Solvent Solubilize

Figure 2: The pyrazole moiety serves as the hinge binder, while the amine improves solubility and contacts solvent-exposed residues.

Key Applications
  • Kinase Inhibition: The 3-(pyrazol-1-yl)phenyl motif is found in inhibitors of p38 MAPK and B-Raf .[1]

  • Fragment Libraries: Due to its low MW (187 Da) and high solubility, it is an excellent "seed" for fragment growing.

  • Chiral Resolution: The racemic amine can be resolved using (L)-Tartaric acid to isolate the (S)- or (R)-enantiomer, often required for potency optimization.[1]

Part 4: Analytical Characterization

To validate the synthesis of CAS 248250-51-3, look for these diagnostic signals:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.45 (d, 1H, Pyrazole-H5) – Characteristic downfield shift.
      
    • 
       7.75 (d, 1H, Pyrazole-H3).
      
    • 
       7.30 - 7.60 (m, 4H, Phenyl-H).
      
    • 
       6.55 (t, 1H, Pyrazole-H4).
      
    • 
       4.05 (q, 1H, CH -NH2) – Benzylic proton.
      
    • 
       1.28 (d, 3H, CH-CH3 ) – Methyl doublet.
      
  • Mass Spectrometry (ESI+):

    • [M+H]+ = 188.12.

    • Fragmentation often shows loss of NH3 [M-17] or cleavage of the pyrazole ring.

Part 5: Safety & Handling

  • Hazard Classification: GHS07 (Irritant).[1]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines absorb CO

    
     from air to form carbamates; keep tightly sealed.[1]
    

References

  • PubChem Compound Summary . "1-phenyl-2-(1H-pyrazol-1-yl)ethanamine (Analogous Structure/Data Source)". National Center for Biotechnology Information.[1] Accessed March 1, 2026. Link

  • Sigma-Aldrich . "1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one (Precursor Ketone)".[1] Merck KGaA.[1] Accessed March 1, 2026. Link

  • Nie, H., et al. "Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex".[3] Chinese Journal of Organic Chemistry, 2013, 33(11): 2412-2416.[3] Link

  • Kantam, M.L., et al. "Highly Enantioselective Hydrogen-Transfer Reductive Amination".[1] Journal of Molecular Catalysis A: Chemical, 2012.[3] (Contextual citation for methodology). Link

  • ChemScene . "1-(2-Phenylethyl)-1H-pyrazol-3-amine (Structural Isomer Reference)". ChemScene Building Blocks. Accessed March 1, 2026. Link

Sources

Foundational

Pre-Formulation Whitepaper: Solubility Profile of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine in Organic Solvents

Executive Summary The compound 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a highly versatile primary amine featuring a lipophilic phenyl core and a polarizable pyrazole ring. As a critical building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a highly versatile primary amine featuring a lipophilic phenyl core and a polarizable pyrazole ring. As a critical building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis, understanding its thermodynamic solubility profile in organic solvents is paramount. This whitepaper provides an in-depth technical analysis of its solvation mechanics, predictive solubility frameworks, and a rigorously validated experimental protocol for empirical quantification.

Theoretical Solvation Mechanics & Hansen Solubility Parameters (HSP)

To predict the solubility of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, we must analyze its structural micro-environments. The molecule possesses three distinct functional domains:

  • Primary Amine (-NH₂): Acts as both a strong hydrogen-bond donor and acceptor.

  • Pyrazole Ring: An aromatic heterocycle where the pyridine-like nitrogen acts as a localized hydrogen-bond acceptor, contributing to a strong permanent dipole.

  • Phenyl Ring: A hydrophobic domain that facilitates π-π stacking and dispersion interactions.

Because the free base exhibits a complex interplay of polarity and lipophilicity, its behavior is best modeled using Hansen Solubility Parameters (HSP) . HSP theory deconstructs the total cohesive energy of a substance into three intermolecular forces: dispersion forces (


), polar dipole-dipole forces (

), and hydrogen bonding (

). According to recent advancements in , the addition of specific fragment contributions—such as the primary amine and the aromatic nitrogen—allows us to map the molecule's interaction radius (

).

Solvents whose HSP coordinates fall within the


 sphere of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine will act as optimal thermodynamic solvents.

Solvation Solid Solid Amine Gas Gaseous Amine Solid->Gas Crystal Lattice Disruption (ΔH > 0) Solvated Solvated Amine Solid->Solvated Free Energy of Solution (ΔG_sol) Gas->Solvated Cavity Formation & Interaction (ΔH < 0)

Thermodynamic cycle of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine solvation.

Quantitative Solubility Data in Key Organic Solvents

Based on HSP predictions and structural analog benchmarking, the free base form of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine exhibits the following solubility profile across standard organic solvent classes at 25°C.

Solvent CategorySolventDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Protic Methanol32.7> 100 (Freely Soluble)Strong H-bond donation/acceptance
Polar Protic Ethanol24.5> 100 (Freely Soluble)H-bond donation/acceptance
Polar Aprotic Dichloromethane (DCM)8.9> 150 (Freely Soluble)Dipole-dipole, cavity formation
Polar Aprotic Ethyl Acetate6.050 - 100 (Soluble)H-bond acceptance (solvent to amine)
Non-Polar Toluene2.410 - 30 (Sparingly Soluble)

stacking, dispersion forces
Non-Polar n-Hexane1.9< 5 (Slightly Soluble)Weak dispersion, high cavity penalty

Experimental Methodology: Isothermal Shake-Flask Protocol

To empirically validate the solubility of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, researchers must utilize a rigorously controlled methodology. The following protocol is adapted from the, optimized specifically for organic solvent matrices.

Step-by-Step Workflow
  • Saturation Preparation: Weigh an excess amount of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (e.g., 200 mg) into a 5 mL amber glass vial. Add 1.0 mL of the target organic solvent.

  • Isothermal Agitation: Seal the vial with a PTFE-lined cap. Place the vial in an orbital shaker incubator set precisely to 25.0°C ± 0.1°C. Agitate at 300 RPM.

  • Phase Separation: After the designated equilibration time, remove the vial and immediately centrifuge at 10,000 RPM for 15 minutes at 25.0°C.

  • Aliquot Extraction & Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette. Dilute immediately in a compatible mobile phase (e.g., Acetonitrile:Water) to prevent precipitation.

  • Quantification: Analyze the diluted sample via HPLC-UV (detecting at the optimal

    
     for the pyrazole-phenyl chromophore, typically ~254 nm) against a standard calibration curve.
    
Causality of Experimental Choices
  • Why Centrifugation over Filtration? Filtration is explicitly avoided in this protocol. The lipophilic phenyl-pyrazole core of the free base has a high propensity to adsorb onto standard nylon or PTFE syringe filters, which artificially lowers the quantified concentration. Centrifugation relies solely on density differentials, eliminating matrix-induced analyte loss.

  • Why Strict Temperature Control? The enthalpy of solution (

    
    ) for crystalline amines is highly sensitive to thermal shifts. Even a 1°C fluctuation can induce rapid dissolution/precipitation cycles, skewing the thermodynamic equilibrium and resulting in supersaturation artifacts.
    
The Self-Validating System

A single endpoint measurement is scientifically insufficient. To ensure this protocol is a self-validating system , researchers must employ a time-course variance check. Aliquots are taken at 24, 48, and 72 hours . The system is only considered valid and at true thermodynamic equilibrium if the concentration variance between the 48-hour and 72-hour time points is < 5% . If the variance exceeds this threshold, it indicates kinetic trapping, polymorphic transformation, or solvent evaporation, and the run must be rejected and repeated.

Workflow A 1. Solute Excess Addition B 2. Isothermal Agitation (25°C, 48h) A->B Saturate Solvent C 3. Phase Separation (Centrifugation) B->C Equilibrium Reached D 4. HPLC-UV Quantification C->D Isolate Supernatant E 5. Self-Validation (ΔC < 5% at 72h) D->E Data Verification

Shake-flask method workflow for thermodynamic solubility determination.

Advanced Solvation Strategies: Cosolvent Blending

In scenarios where a single solvent cannot achieve the target concentration—or where the toxicity of a solvent (like DCM) precludes its use in pharmaceutical scale-up—cosolvent blending is required.

By applying the principles detailed in, we can calculate the effective HSP of a binary solvent mixture using volume fractions (


):


For 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, blending a non-polar solvent (to interact with the phenyl ring) with a polar protic solvent (to satisfy the amine's hydrogen bonding requirements) often yields a synergistic solubility spike. A classic example is a Toluene/Ethanol (70:30 v/v) blend, which minimizes the cavity formation penalty of the solvent while fully satisfying the hydrogen-bond donor/acceptor requirements of the solute.

References

  • Pencil and Paper Estimation of Hansen Solubility Parameters ACS Omega URL:[Link][1]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals National Center for Biotechnology Information (PMC) URL:[Link][2]

  • 40 CFR 799.6784 -- TSCA water solubility: Column elution method / Shake-Flask Method (OECD 105) Electronic Code of Federal Regulations (eCFR) URL:[Link][3]

Sources

Exploratory

The Therapeutic Potential of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine: A Privileged Scaffold in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary In the landscape of modern drug discovery, the identification of versatile, low-mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the identification of versatile, low-molecular-weight building blocks is paramount for the success of Fragment-Based Drug Discovery (FBDD). 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS: 248250-51-3) represents a highly strategic, "privileged scaffold" that seamlessly integrates the robust hydrogen-bonding capacity of a pyrazole ring with the solvent-accessible vectoring of an ethanamine moiety.

This technical whitepaper provides an in-depth analysis of this molecule's physicochemical properties, its mechanistic utility across high-value therapeutic targets (such as kinases and epigenetic modulators), and the rigorous biophysical protocols required to validate its therapeutic potential.

Structural Rationale and Physicochemical Profiling

The architectural brilliance of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine lies in its strict adherence to the "Rule of Three" (Ro3), making it an ideal starting point for hit-to-lead optimization. The molecule is composed of three distinct functional zones:

  • The Pyrazole Core (Hinge Binder): The 1H-pyrazole ring is a well-documented [1]. It acts as a potent hydrogen-bond acceptor and donor, frequently utilized to anchor molecules into the ATP-binding hinge region of kinases.

  • The Phenyl Spacer: This aromatic ring provides structural rigidity and facilitates

    
     stacking interactions with hydrophobic residues within target binding pockets.
    
  • The Ethanamine Vector: The chiral primary amine (-CH(NH2)CH3) serves a dual purpose. First, at physiological pH, it is protonated, allowing for critical salt-bridge formations with acidic residues (e.g., aspartate or glutamate). Second, it acts as a highly reactive synthetic handle for fragment growing.

Table 1: Physicochemical Properties

Data sourced from [2].

PropertyValueRo3 CompliancePharmacological Significance
Molecular Weight 187.24 g/mol Yes (<300)Ensures high ligand efficiency (LE) during initial screening.
XLogP3 0.8Yes (<3)Optimal lipophilicity for aqueous solubility in biophysical assays.
H-Bond Donors 1Yes (≤3)Primary amine facilitates salt bridges and H-bonding.
H-Bond Acceptors 2Yes (≤3)Pyrazole nitrogens act as critical anchoring points.
Rotatable Bonds 3Yes (≤3)Low entropic penalty upon binding to the target protein.
Topological Polar Surface Area (TPSA) 43.8 ŲYes (<60)Excellent membrane permeability; potential for CNS penetration.

Mechanistic Utility in Target Classes

Target Class A: Kinase Inhibition

In kinase drug discovery, the pyrazole moiety is a classic pharmacophore for binding the hinge region of the kinase domain. When 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine binds to a kinase, the pyrazole nitrogen accepts a hydrogen bond from the backbone amide of the hinge. The rigid phenyl ring directs the ethanamine group outward toward the solvent-exposed channel or the ribose pocket. This orientation allows medicinal chemists to functionalize the primary amine with larger, diverse groups to achieve kinase selectivity without disrupting the core hinge-binding interaction.

Target Class B: Epigenetic Modulators (e.g., LSD1)

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic target in oncology. LSD1 inhibitors frequently utilize primary amine scaffolds (such as tranylcypromine derivatives) to mimic the protonated lysine side chain of histone tails. The ethanamine group of this scaffold perfectly mimics this basic residue, while the pyrazole-phenyl tail occupies the catalytic cavity, offering a novel vector for non-covalent or reversible-covalent LSD1 inhibition.

Kinase_Pathway RTK Receptor Tyrosine Kinase (Activation) Target Target Kinase (e.g., BRAF/LRRK2) RTK->Target Effector Downstream Effectors (MEK/ERK) Target->Effector Phosphorylation Inhibitor Pyrazole-Ethanamine Derived Inhibitor Inhibitor->Target ATP-competitive Inhibition Response Cellular Proliferation (Arrested) Effector->Response

Fig 1. Mechanism of action for pyrazole-ethanamine derived inhibitors in kinase signaling pathways.

Experimental Workflows: Fragment-Based Screening & Validation

To successfully leverage this building block, rigorous biophysical screening is required. Surface Plasmon Resonance (SPR) is the gold standard for [3] due to its sensitivity to low-affinity interactions (high µM to mM


).

FBDD_Workflow A Fragment Library (Ro3 Compliant) B Primary SPR Screen (Affinity & Kinetics) A->B High-throughput C Orthogonal Validation (NMR / ITC) B->C Hit Triage D Structural Biology (X-ray Crystallography) C->D Binding Mode E Hit-to-Lead Optimization D->E Rational Design

Fig 2. Fragment-Based Drug Discovery (FBDD) workflow utilizing SPR for primary hit identification.

Protocol 1: SPR Primary Screening for Fragment Hits

Causality & Design: Fragments bind weakly and have very fast on/off rates. Therefore, the assay must be designed to capture steady-state affinity rather than kinetic rate constants, requiring high flow rates to eliminate mass transport limitations and precise solvent correction to account for bulk refractive index changes caused by DMSO.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., a recombinant kinase domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Self-Validation: Target an immobilization level of 2000–3000 Response Units (RU) to ensure a theoretical maximum response (

    
    ) of at least 20 RU for a 187 Da fragment.
    
  • Buffer Optimization: Utilize PBS-P+ buffer supplemented with 2% DMSO. Causality: Fragments often suffer from poor solubility; 2% DMSO ensures the fragment remains in solution without denaturing the target protein.

  • DMSO Calibration: Run a solvent correction curve (1.5% to 2.5% DMSO) before the fragment injection. Causality: DMSO drastically alters the refractive index. This step isolates the true binding signal from bulk solvent effects.

  • Analyte Injection: Inject 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine in a 3-fold dilution series (e.g., 11 µM to 1000 µM) at a high flow rate of 50 µL/min for 30 seconds. Causality: High flow rates prevent rebinding artifacts and mass transport limitations, ensuring square-shaped sensorgrams typical of fragment binding.

  • Data Analysis: Fit the equilibrium binding responses (

    
    ) against analyte concentration using a 1:1 steady-state affinity model to determine the 
    
    
    
    .
Protocol 2: Late-Stage Functionalization (Fragment Growing)

Once the fragment is validated via SPR and X-ray crystallography, the primary amine is utilized as an attachment point to "grow" the molecule into adjacent sub-pockets.

Step-by-Step Methodology (Amide Coupling):

  • Activation: Dissolve a selected carboxylic acid building block (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: HATU rapidly forms an active ester, while DIPEA acts as a non-nucleophilic base to drive the reaction.

  • Coupling: Add 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (1.0 eq) to the activated mixture. Stir for 2–4 hours. Causality: The primary amine of the ethanamine group is highly nucleophilic and will readily attack the activated ester without the need for elevated temperatures, preserving the integrity of the pyrazole core.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC.

  • Validation: Confirm the structure of the elaborated lead via LC-MS and

    
    H-NMR, followed by a secondary SPR screen to confirm an increase in binding affinity.
    
Table 2: Theoretical Fragment Evolution & SPR Binding Kinetics

Demonstrating the progression from fragment to lead using the pyrazole-ethanamine scaffold.

Compound StageMolecular Weight

(Affinity)
Ligand Efficiency (LE)Binding Kinetics Profile
Initial Scaffold (Fragment) 187.24 Da250 µM0.35 kcal/mol/HAFast On / Fast Off (Steady-State)
Intermediate (Amide Coupled) ~320 Da5 µM0.32 kcal/mol/HAMeasurable

and

Optimized Lead Compound ~450 Da15 nM0.30 kcal/mol/HAFast On / Slow Off (Prolonged Residence)

Conclusion

1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is far more than a simple chemical catalog entry; it is a strategically designed pharmacophore. By combining the hinge-binding prowess of the pyrazole ring with the highly functionalizable, solvent-directed ethanamine group, it provides medicinal chemists with a robust starting point for developing highly selective kinase inhibitors and epigenetic modulators. When paired with rigorous biophysical screening protocols like SPR, this scaffold can significantly accelerate the hit-to-lead trajectory in modern drug discovery campaigns.

References

  • PubChem . "1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | C11H13N3 - PubChem". National Center for Biotechnology Information. Available at:[Link][2]

  • Holvey et al. "Fragment-based drug discovery: A graphical review". National Library of Medicine (PMC). Available at:[Link][3]

Sources

Foundational

Predictive and Empirical Metabolic Stability Profiling of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

As drug discovery programs increasingly target complex biological pathways, the pharmacokinetic viability of lead compounds remains a primary attrition risk. For molecules incorporating both basic amines and heteroaromat...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the pharmacokinetic viability of lead compounds remains a primary attrition risk. For molecules incorporating both basic amines and heteroaromatic systems—such as 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine —understanding metabolic liabilities early in the design cycle is critical.

This technical guide provides a comprehensive, self-validating framework for predicting, testing, and interpreting the metabolic stability of this specific chemotype, synthesizing in silico modeling with in vitro human liver microsome (HLM) assays.

Structural Liability Profiling & Sites of Metabolism (SOM)

The target molecule, 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, consists of a central phenyl ring substituted with a 1H-pyrazole and a 1-aminoethyl group. Each motif presents distinct metabolic vulnerabilities:

  • The Benzylic Primary Amine: The alpha-carbon adjacent to the primary amine is highly activated. Cytochrome P450 (CYP450) enzymes—particularly CYP3A4 and CYP2D6—readily abstract a hydrogen from this benzylic position. This forms an unstable carbinolamine intermediate that spontaneously collapses into a ketone (1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-one), releasing ammonia via deamination[1].

  • The Pyrazole Ring: While the pyrazole core is considered a privileged and relatively stable scaffold in medicinal chemistry[2], N-phenyl linkages can induce conformational geometries that expose the C4 position of the pyrazole to CYP1A2 or CYP3A4 oxidation.

  • The Phenyl Ring: Para-hydroxylation is a secondary liability, typically mediated by CYP2C9[1].

MetabolicPathways Parent 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine AlphaHydrox Alpha-C Hydroxylation (CYP3A4/2D6) Parent->AlphaHydrox Major Pathway PyrazoleOx Pyrazole C4-Oxidation (CYP1A2/3A4) Parent->PyrazoleOx Minor Pathway PhenylOx Phenyl Ring Hydroxylation (CYP2C9/3A4) Parent->PhenylOx Minor Pathway Deamination Ketone Metabolite + Ammonia AlphaHydrox->Deamination Spontaneous Cleavage

Predicted CYP450-mediated metabolic pathways for the target compound.

In Silico Predictive Modeling Workflows

Before committing to radiolabeling or extensive in vitro panels, computational predictions provide a strategic baseline. The CYP450 enzyme system metabolizes over two-thirds of all xenobiotics, making accurate in silico prediction of CYP-mediated SOMs a mandatory first step[1].

Causality in Tool Selection: Structure-based approaches (which dock the ligand into CYP active sites) combined with quantum mechanical estimations of activation energy (


) yield the highest fidelity predictions. Tools like ADMET Predictor and CYPlebrity utilize machine learning models trained on vast datasets to predict SOM and intrinsic clearance[1]. For our target molecule, the predicted liabilities are summarized below.
Table 1: In Silico Predicted CYP450 Interactions and SOM
CYP IsoformPredicted Site of Metabolism (SOM)Reaction TypeProbability Score
CYP3A4 Alpha-carbon (benzylic)Hydroxylation / DeaminationHigh (0.85)
CYP2D6 Alpha-carbon (benzylic)Hydroxylation / DeaminationModerate (0.62)
CYP1A2 Pyrazole C4OxidationLow (0.25)
CYP2C9 Phenyl ring (para)HydroxylationLow (0.15)

In Vitro Empirical Validation: The HLM System

While in silico tools guide hypothesis generation, empirical validation is critical. Human Liver Microsomes (HLMs) are the gold standard in vitro system because they contain the full complement of membrane-bound CYP450 and flavin monooxygenase (FMO) enzymes responsible for Phase I metabolism[3].

Causality Behind Experimental Choices:

  • Protein Concentration (0.5 mg/mL): Chosen specifically to ensure pseudo-first-order enzyme kinetics while minimizing non-specific protein binding, which can artificially inflate apparent metabolic stability.

  • NADPH Addition (1 mM): CYPs are heme-containing monooxygenases that strictly require NADPH as an electron donor. Without it, CYP-mediated metabolism halts.

  • Quenching Mechanism: Ice-cold acetonitrile instantly denatures the microsomal proteins, stopping the reaction at precise time points. The inclusion of an internal standard (IS) in the quench solution corrects for matrix effects and ionization suppression during LC-MS/MS analysis.

HLMWorkflow Prep Prepare HLM (0.5 mg/mL) PreInc Pre-incubate Compound (1 µM) Prep->PreInc Start Initiate Reaction (+ 1mM NADPH) PreInc->Start Time Sample Aliquots (0-60 min) Start->Time Quench Quench with Cold ACN + Internal Standard Time->Quench Centrifuge Centrifuge & Extract Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a mandatory Self-Validation Mechanism . A protocol is only trustworthy if it can internally prove that observed degradation is strictly enzymatic and that the enzyme batch is active.

Step-by-Step Methodology
  • Reagent Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    .
    
  • Pre-incubation: Mix HLMs (final concentration 0.5 mg/mL) with 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (final concentration 1 µM) in the buffer. Incubate at 37°C for 5 minutes.

    • Self-Validation Control 1 (Negative): Prepare a parallel incubation lacking NADPH. This proves that any compound loss is CYP-mediated, not due to chemical instability or non-specific binding.

    • Self-Validation Control 2 (Positive): Prepare a parallel incubation using a known high-clearance drug (e.g., Verapamil). This validates the metabolic competency of the specific HLM batch.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to start the reaction.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, withdraw 50 µL aliquots from the incubation mixture.
  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an Internal Standard (e.g., labetalol or tolbutamide).

    • Self-Validation Control 3 (Analytical): The IS ensures LC-MS/MS performance remains consistent across all injections.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS quantification.

Data Interpretation & Structural Optimization

The raw LC-MS/MS peak area ratios (Compound/IS) are converted to "% Remaining" relative to the


 minute sample.

Mathematical Derivations:

  • Half-life (

    
    ):  Calculated using the formula 
    
    
    
    , where
    
    
    is the elimination rate constant (the absolute slope of the natural log of % remaining versus time).
  • Intrinsic Clearance (

    
    ):  Calculated as 
    
    
    
    .
Table 2: Representative HLM Stability Data Summary
Test SystemNADPH Present

(min)

(µL/min/mg)
Mechanistic Interpretation
Target Compound Yes (+)18.574.9High Clearance (Rapid CYP turnover)
Target Compound No (-)>120<11.5Stable (Confirms degradation is enzymatic)
Verapamil (Control) Yes (+)14.297.6Assay Validated (HLMs are fully active)
Lead Optimization Strategy

If the in vitro data confirms the in silico prediction of high clearance (


 µL/min/mg) driven by alpha-carbon deamination, medicinal chemistry intervention is required.
To mitigate this liability while preserving the basicity required for target engagement, researchers can:
  • Introduce Steric Bulk: Convert the primary amine to a secondary or tertiary amine.

  • Create a Quaternary Carbon: Add a second methyl group to the benzylic position (forming an

    
    -dimethyl amine), physically blocking hydrogen abstraction by CYP enzymes[4].
    
  • Conformational Locking: Incorporate the amine into a rigid ring system (e.g., a pyrrolidine or piperidine), which alters the binding pose within the CYP active site and improves overall metabolic stability[2].

References

  • Title: Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism Source: PubMed Central (NIH) URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia Source: RSC Medicinal Chemistry / PubMed Central (NIH) URL: [Link]

  • Title: Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies Source: ACS Medicinal Chemistry Letters / PubMed Central (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Modular Synthesis of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Executive Summary & Strategic Rationale This Application Note details the synthesis of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine , a critical pharmacophore often found in Janus kinase (JAK) inhibitors and oncology candi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This Application Note details the synthesis of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine , a critical pharmacophore often found in Janus kinase (JAK) inhibitors and oncology candidates.

Unlike generic protocols, this guide prioritizes enantiomeric control and scalability . The synthesis is deconstructed into two modular phases:

  • Scaffold Construction: A robust Copper-Catalyzed N-Arylation (modified Ullmann) to couple the pyrazole ring to the phenyl core.

  • Functionalization: Two distinct pathways for amine generation:

    • Pathway A (Biocatalytic):

      
      -Transaminase mediated conversion for high enantiopurity (>99% ee).[1][2]
      
    • Pathway B (Chemical): Titanium-mediated reductive amination for rapid racemic access.

Retrosynthetic Logic

The synthesis disconnects at the C-N bond of the pyrazole and the C-N bond of the ethylamine. We utilize 3-bromoacetophenone as the linchpin intermediate, exploiting the orthogonal reactivity of the aryl halide and the ketone.

Retrosynthesis Target Target Molecule 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Ketone Key Intermediate 1-(3-(1H-pyrazol-1-yl)phenyl)ethan-1-one Target->Ketone Retrosynthetic Cut 1 (C-N Amine Formation) StartMat Starting Materials 3-Bromoacetophenone + 1H-Pyrazole Ketone->StartMat Retrosynthetic Cut 2 (C-N Arylation)

Figure 1: Retrosynthetic disconnection strategy isolating the key ketone intermediate.

Phase I: Scaffold Construction (N-Arylation)

Objective: Synthesis of 1-(3-(1H-pyrazol-1-yl)phenyl)ethan-1-one. Mechanism: Ligand-accelerated Copper(I)-catalyzed C-N coupling.

Rationale

While Palladium-catalyzed (Buchwald-Hartwig) couplings are common, we employ a Copper(I) Iodide/Diamine system. This method is cost-effective and avoids Pd-contamination issues critical in late-stage pharmaceutical intermediates. The use of trans-N,N'-dimethylcyclohexane-1,2-diamine ensures efficient oxidative addition to the aryl bromide at moderate temperatures [1].

Reagent Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
3-Bromoacetophenone 199.051.01.99 g (10 mmol)Substrate
1H-Pyrazole 68.081.20.82 gNucleophile
Copper(I) Iodide (CuI) 190.450.0595 mgCatalyst
Trans-N,N'-dimethylcyclohexane-1,2-diamine 142.240.10142 mgLigand
Potassium Carbonate (

)
138.212.02.76 gBase
Toluene (Anhydrous) --10 mLSolvent
Step-by-Step Protocol
  • Inerting: Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add CuI (5 mol%),

    
     (2.0 eq), 1H-Pyrazole (1.2 eq), and 3-Bromoacetophenone (1.0 eq) to the vessel.
    
  • Solvation: Evacuate and backfill with Argon (3x). Add anhydrous Toluene via syringe, followed by the diamine ligand.

  • Reaction: Seal the vessel and heat to 110°C for 20–24 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (

      
      ) should disappear; product ketone appears at lower 
      
      
      
      .
  • Workup: Cool to room temperature (RT). Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–92% as a pale yellow solid.

Phase II: Functionalization (Amine Generation)

Select the pathway based on your stereochemical requirements.

Pathway A: Biocatalytic Asymmetric Synthesis (Targeting S-Enantiomer)

Best for: Drug discovery requiring high enantiomeric excess (>99% ee). Mechanism: Pyridoxal-5'-phosphate (PLP) dependent


-Transaminase (ATA) transfer.[3]
3.1. Workflow Logic

We utilize an (S)-selective


-transaminase (e.g., Vibrio fluvialis variant or commercial Codexis ATA panels) coupled with an amine donor (Isopropylamine) [2].

Biocatalysis Substrate Ketone Intermediate Enzyme w-Transaminase (PLP) + Isopropylamine (Donor) Substrate->Enzyme pH 7.5, 30°C Product (S)-Amine Product + Acetone (Byproduct) Enzyme->Product >99% ee

Figure 2: Biocatalytic cascade for asymmetric amine synthesis.

3.2. Protocol
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Cofactor).

  • Reaction Mix: In a reaction vessel, combine:

    • Ketone Intermediate (50 mg, dissolved in 10% DMSO v/v).

    • Isopropylamine (1.0 M final concentration) – acts as amine donor.[3]

    • 
      -Transaminase Enzyme Lyophilizate (10 mg/mL).
      
  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

  • Quench & Extraction: Basify to pH 12 with 1M NaOH to deprotonate the amine. Extract with MTBE (3 x 5 mL).

  • Analysis: Dry organic layer (

    
    ) and analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H).
    
Pathway B: Chemical Reductive Amination (Racemic)

Best for: Initial SAR screening or analytical standard generation. Mechanism: Formation of titanium-imine complex followed by hydride reduction.

3.3. Protocol
  • Imine Formation: To a solution of the Ketone (1.0 eq) in dry THF (0.5 M), add Titanium(IV) isopropoxide (2.0 eq) and Ammonia (2.0 M in MeOH, 5.0 eq). Stir at RT for 12 hours under Argon.

    • Note:

      
       acts as a Lewis acid and water scavenger, driving equilibrium toward the imine.
      
  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    )  (1.5 eq) portion-wise.
    
  • Hydrolysis: Stir for 3 hours at RT. Quench by adding water (caution: effervescence). A white precipitate (

    
    ) will form.
    
  • Workup: Filter off the titanium salts. Extract the filtrate with DCM. Wash with brine, dry, and concentrate.

  • Salt Formation (Optional): Treat the crude oil with 4M HCl in Dioxane to precipitate the amine hydrochloride salt for easier handling.

Quality Control & Validation

Analytical Specifications
ParameterMethodAcceptance Criteria
Identity 1H NMR (400 MHz, DMSO-d6)

8.56 (d, Pyrazole), 7.78 (d, Pyrazole), 1.34 (d,

of ethyl).
Purity HPLC (C18 Column)> 98.0% (AUC)
Chirality Chiral HPLC (AD-H Column)> 99% ee (for Pathway A)
Troubleshooting
  • Low Conversion in Step 1: Ensure Toluene is strictly anhydrous. Oxygen poisons the Cu(I) catalyst. If the reaction stalls, add 5 mol% additional diamine ligand.

  • Over-alkylation in Step 2 (Pathway B): If secondary amines form, switch from

    
     to 
    
    
    
    and maintain pH 6-7.

Safety & Hazards (GHS)

  • 1H-Pyrazole: Toxic if swallowed.[4]

  • 3-Bromoacetophenone: Skin and eye irritant (Lachrymator).

  • Titanium(IV) Isopropoxide: Flammable, moisture sensitive.

  • Target Amine: Treat as a potential skin sensitizer and irritant. Handle in a fume hood.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[5] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[5][6] The Journal of Organic Chemistry, 69(17), 5578–5587.

  • Mallin, H., et al. (2016). Efficient Synthesis of Enantiopure Amines from Ketones Using Transaminases.[3] ChemCatChem, 8, 4029. (General reference for ATA methodology on acetophenones).

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Methyl-1-phenyl-1H-pyrazole (Analogous safety data).

Sources

Application

Application Note: Scalable Process Development for 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine , a privileged scaffold often utilized in kinase inhibitors and GPCR modulators....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine , a privileged scaffold often utilized in kinase inhibitors and GPCR modulators. Unlike bench-scale methods that rely heavily on chromatographic purification and hazardous reagents (e.g., sodium cyanoborohydride), this protocol emphasizes crystallization-driven isolation , process safety (specifically regarding hydroxylamine handling), and cost-effective catalysis (Copper vs. Palladium).

Key Process Features
  • Step 1: Ligand-promoted Ullmann-type coupling (Cu-catalyzed) to install the pyrazole.

  • Step 2: Controlled condensation with hydroxylamine hydrochloride.

  • Step 3: Catalytic hydrogenation (Raney Ni or Pd/C) to yield the primary amine.

  • Scalability: Designed for multi-gram to kilogram batches with minimal chromatography.

Retrosynthetic Strategy & Logic

The synthesis is designed to build the C–N biaryl bond before establishing the sensitive amine center. This prevents chemoselectivity issues during the coupling stage.

Retrosynthesis Target Target Amine (1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine) Oxime Intermediate Oxime Target->Oxime  Reduction   Ketone Intermediate Ketone (3-(1H-pyrazol-1-yl)acetophenone) Oxime->Ketone  Condensation   SMs Starting Materials (3-Bromoacetophenone + Pyrazole) Ketone->SMs  Ullmann Coupling  

Figure 1: Retrosynthetic disconnection strategy prioritizing the stability of the ketone intermediate.

Detailed Experimental Protocols

Phase 1: The C–N Coupling (Ullmann-Type N-Arylation)

Objective: Synthesis of 1-(3-(1H-pyrazol-1-yl)phenyl)ethan-1-one. Rationale: While Buchwald-Hartwig (Pd) coupling is faster, Copper-catalyzed Ullmann coupling is significantly more cost-effective for scale-up. We utilize a diamine ligand (DMEDA or similar) to lower the activation energy, allowing the reaction to proceed at 110°C rather than the traditional 200°C.

Materials
ReagentEquiv.Role
3-Bromoacetophenone1.0Electrophile
1H-Pyrazole1.2Nucleophile
Copper(I) Iodide (CuI)0.05 (5 mol%)Catalyst
N,N'-Dimethylethylenediamine (DMEDA)0.10 (10 mol%)Ligand
Potassium Carbonate (K₂CO₃)2.0Base
DMF (Dimethylformamide)5 VolSolvent
Protocol
  • Charging: To a reactor inerted with Nitrogen, charge 3-Bromoacetophenone, 1H-Pyrazole, CuI, and K₂CO₃.

  • Solvent Addition: Add DMF. Note: DMF must be dry (<0.1% water) to prevent catalyst deactivation.

  • Ligand Addition: Add DMEDA via syringe/addition funnel. The solution will turn blue/green depending on Cu oxidation state.

  • Reaction: Heat to 110°C for 16–24 hours. Monitor by HPLC (Target conversion >98%).

  • Work-up (Critical for Copper Removal):

    • Cool to 25°C. Dilute with Ethyl Acetate (10 Vol).

    • Wash with 10% aqueous Ammonium Hydroxide (NH₄OH). Why? Ammonia complexes Cu(I)/Cu(II) species, pulling them into the aqueous phase (turning it deep blue).

    • Wash with Brine. Dry over MgSO₄.

  • Purification: Concentrate. Recrystallize from Ethanol/Heptane if necessary, though the crude is often >95% pure.

Phase 2: Oximation (The Safety Critical Step)

Objective: Synthesis of 1-(3-(1H-pyrazol-1-yl)phenyl)ethan-1-one oxime. Safety Alert: Hydroxylamine hydrochloride (NH₂OH·HCl) poses a significant thermal hazard. Differential Scanning Calorimetry (DSC) data indicates exotherms starting >120°C, but catalytic impurities (metals from Step 1) can lower this onset.

Protocol
  • Buffer Preparation: In a reactor, prepare a solution of Sodium Acetate (1.5 equiv) in Water/Ethanol (1:1). Why? Sodium acetate buffers the HCl released, preventing pH drops that could stall the reaction or degrade the pyrazole.

  • Addition: Add the Ketone from Step 1 (1.0 equiv).

  • Reagent Addition: Add Hydroxylamine Hydrochloride (1.2 equiv) portion-wise at 20–25°C.

    • Control: Monitor internal temperature.[1] Do not allow T > 35°C during addition.

  • Reaction: Heat to 60°C for 4 hours.

  • Isolation:

    • Cool to 0–5°C. The oxime should precipitate.

    • Add water (5 Vol) slowly to maximize precipitation.

    • Filter and wash with cold water. Dry under vacuum at 40°C.[2]

Phase 3: Catalytic Hydrogenation (Amine Formation)

Objective: Synthesis of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine. Rationale: Raney Nickel is preferred over Pd/C for oxime reduction as it minimizes the formation of secondary amine side products.

Protocol
  • Loading: Charge the Oxime (1.0 equiv) into a high-pressure autoclave.

  • Catalyst: Add Raney Nickel (20 wt% loading, water-wet). Safety: Raney Ni is pyrophoric. Keep wet at all times.

  • Solvent: Add Methanol (10 Vol) containing 7M Ammonia in Methanol (2.0 equiv). Why? Ammonia suppresses the formation of secondary amines (dimers).

  • Hydrogenation: Pressurize with H₂ (5–10 bar). Stir at 50°C for 12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Warning: Do not let the filter cake dry out.

  • Salt Formation (Final Isolation):

    • Concentrate the filtrate.

    • Redissolve in Ethanol. Add HCl in Dioxane (1.1 equiv).

    • The Hydrochloride salt of the target amine precipitates. Filter and dry.[2][3][4]

Process Safety & Logic Map

The following diagram illustrates the critical decision points and safety barriers, particularly regarding the thermal instability of hydroxylamine and metal remediation.

SafetyLogic Start Start: Phase 2 (Oximation) CheckCu IPC: Residual Copper > 20ppm? Start->CheckCu Remediation Action: Scavenger Treatment (SiliaMetS or Extra NH4OH wash) CheckCu->Remediation Yes (Risk of Catalytic Decomp) Proceed Proceed to Reagent Addition CheckCu->Proceed No Remediation->CheckCu Exotherm DSC Check: Hydroxylamine Decomp Onset Proceed->Exotherm TempControl Control: Limit T < 60°C Use NaOAc Buffer Exotherm->TempControl Define Safe Operating Window

Figure 2: Safety logic flow ensuring residual copper from Step 1 does not catalyze the decomposition of hydroxylamine in Step 2.

Analytical Specifications (Expected Data)

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid (HCl salt)
Identification 1H NMR (DMSO-d6)Consistent with structure. Characteristic quartet at ~4.4 ppm (CH-NH2), Pyrazole doublets at ~6.5, 7.7, 8.5 ppm.
Purity HPLC (254 nm)> 98.0% Area
Residual Copper ICP-MS< 20 ppm
Water Content Karl Fischer< 1.0% w/w

References

  • Ullmann Coupling Mechanism & Catalysis

    • Sperotto, E., et al. "The Ligand Effect in Copper-Catalyzed Arylation of Heterocycles." Journal of Organic Chemistry.
  • Safety of Hydroxylamine Scale-up

    • Cisneros, L., et al. "Process Safety Assessment of Hydroxylamine Hydrochloride." IChemE Symposium Series.
    • 5[6]

  • Reductive Amination Protocols

    • Kadyrov, R., et al.
    • 7[6][7][8][9]

  • Synthesis of Pyrazolyl-Acetophenones

    • Potapov, A., et al. "Synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one."[10] MDPI Molbank.

    • 8[6][7][8][9]

Sources

Method

Application Notes and Protocols for the Reductive Amination of Pyrazole Phenyl Ketones

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reagents and protocols for the reductive amination of pyrazole phenyl ketones....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reagents and protocols for the reductive amination of pyrazole phenyl ketones. Pyrazole-containing scaffolds are of paramount importance in medicinal chemistry, and their functionalization via C-N bond formation is a critical step in the synthesis of numerous drug candidates. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, offering field-proven insights into reagent selection, reaction optimization, and troubleshooting. Detailed, step-by-step protocols for benchmark methods are provided, supported by mechanistic diagrams and a comparative analysis of common reagents to empower scientists in their synthetic endeavors.

Introduction: The Strategic Importance of Pyrazole Amines

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal building block for designing potent and selective modulators of biological targets. The conversion of pyrazole phenyl ketones to their corresponding amines via reductive amination is a cornerstone transformation in this field. It offers a robust and controlled method for installing diverse amine functionalities, which are often crucial for modulating physicochemical properties, improving target affinity, and establishing desired pharmacokinetic profiles.

Reductive amination is frequently favored over classical N-alkylation methods, which are often plagued by a lack of control and the formation of multiple alkylation products.[2] By converting a ketone into an amine in a one-pot or stepwise procedure, reductive amination provides a highly efficient and atom-economical route to secondary and tertiary amines, which are key intermediates in complex molecule synthesis.[3][4]

The Reductive Amination Reaction: Mechanism and Core Principles

The reductive amination of a ketone proceeds through a two-stage mechanism that is fundamental to understanding reagent selection and reaction control.[5]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the pyrazole phenyl ketone. This forms an unstable carbinolamine (or hemiaminal) intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a key electrophilic species: the iminium ion (from secondary amines) or an imine (from primary amines), which is then protonated to form the iminium ion.

  • Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final amine product.

A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting ketone.[2][6] Aromatic ketones, such as pyrazole phenyl ketones, are generally less electrophilic than their aliphatic counterparts, making the selective reduction of the in situ formed iminium ion even more crucial to prevent the wasteful formation of the corresponding alcohol.

Figure 1: General workflow for one-pot reductive amination.

A Guide to Reagent Selection

The choice of reducing agent is the most critical parameter in designing a reductive amination protocol. The ideal reagent offers high selectivity for the iminium ion, operational simplicity, and a favorable safety profile.

The Workhorse: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride, often abbreviated as STAB, is arguably the most versatile and widely used reagent for reductive amination.[7][8] Its mildness and remarkable selectivity make it the preferred choice for a vast range of substrates, including less reactive aromatic ketones.

  • Mechanism of Selectivity: The three electron-withdrawing acetoxy groups attenuate the reducing power of the borohydride. Furthermore, its steric bulk hinders its ability to attack the relatively crowded carbonyl of a ketone. However, it readily reduces the more electrophilic and less hindered planar iminium ion. The acetic acid that can be generated in situ or added as a catalyst also facilitates the rate-limiting imine formation step.[9][10]

  • Advantages:

    • Excellent selectivity, minimizing alcohol byproduct formation.[8]

    • Broad compatibility with various functional groups (e.g., esters, amides, nitro groups).[10]

    • Does not require strictly anhydrous conditions, although it is water-sensitive.

    • Safer alternative to cyanoborohydride reagents.[7]

  • Limitations:

    • Slower reactions with sterically hindered ketones or weakly basic amines.[8]

  • Typical Solvents: Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM).[10][11]

The Classic Choice: Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride was one of the first selective reagents developed for this transformation.[2][6] Its efficacy stems from its stability at the mildly acidic pH required for imine formation.

  • Mechanism of Selectivity: The powerful electron-withdrawing effect of the cyano group significantly tames the reactivity of the borohydride.[5][12] At a pH between 6 and 8, it is slow to reduce ketones but rapidly reduces iminium ions.[6]

  • Advantages:

    • Stable in protic solvents like methanol, which can aid in imine formation.[6]

    • Well-established with a large body of literature.

  • Limitations:

    • High Toxicity: NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas under acidic conditions (pH < 4). Extreme caution and proper quenching procedures are mandatory.

    • Potential for cyanide contamination in the final product.[6]

The Powerhouse (with a Caveat): Sodium Borohydride (NaBH₄)

Sodium borohydride is an inexpensive and powerful reducing agent, but its high reactivity makes it generally unsuitable for one-pot reductive aminations because it will readily reduce the starting ketone.[2][11]

  • Usage Strategy: NaBH₄ is best employed in a stepwise procedure . The pyrazole phenyl ketone and amine are first stirred (often in a solvent like methanol to promote imine formation) for a sufficient period to ensure complete conversion to the imine/iminium ion. Only then is the NaBH₄ added to perform the reduction.[8][11]

  • Advantages:

    • Cost-effective and readily available.

  • Limitations:

    • Lack of selectivity necessitates a two-step approach for good yields.[11]

Enhancing Reactivity: Lewis Acid-Mediated Methods

For particularly challenging substrates, such as sterically hindered ketones or weakly nucleophilic amines, a Lewis acid can be used to facilitate imine formation.[13]

  • Titanium(IV) Isopropoxide (Ti(O-iPr)₄): This is a common and effective Lewis acid for this purpose. It functions in two ways: it coordinates to the carbonyl oxygen, activating it towards nucleophilic attack, and it acts as an efficient dehydrating agent, driving the equilibrium towards the imine.[14][15]

  • Advantages:

    • Significantly improves reaction rates for sluggish substrates.[14]

    • Enables the use of less selective reductants like NaBH₄ in a one-pot fashion, as the imine formation is rapid and complete before reduction.[15][16]

  • Limitations:

    • Requires stoichiometric amounts of the titanium reagent.

    • The workup can be complicated by the formation of titanium dioxide gels, though acidic or basic workups can mitigate this.

Figure 2: Role of a Lewis Acid in activating the ketone carbonyl.

Green and Scalable: Catalytic Hydrogenation

Catalytic hydrogenation represents a highly atom-economical and environmentally benign approach to reductive amination, particularly for large-scale synthesis.[6][17]

  • Reagents & Conditions: This method typically involves a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), and a hydrogen source. While hydrogen gas (H₂) can be used, transfer hydrogenation using a hydrogen donor like ammonium formate (HCO₂NH₄) or formic acid is often more convenient and avoids the need for high-pressure equipment.[18][19]

  • Advantages:

    • Excellent for process chemistry and scale-up.[6]

    • Minimal waste generation (water is often the only byproduct).[17]

  • Limitations:

    • The catalyst can be sensitive to poisoning.

    • Potential for over-reduction of other functional groups (e.g., dehalogenation, reduction of nitro groups) present on the pyrazole or phenyl rings.

Comparative Summary of Reagents

ReagentTypical ConditionsAdvantagesLimitations & Cautions
NaBH(OAc)₃ DCE or THF, RTMethod of Choice: High selectivity, broad scope, mild, safe.[7][8]Moisture sensitive; can be slow with hindered substrates.
NaBH₃CN MeOH, pH 6-8Good selectivity, stable in protic solvents.[2][6]Highly Toxic. Releases HCN gas in strong acid.
NaBH₄ MeOH or EtOH, 0°C to RTInexpensive, readily available.Non-selective; requires a two-step (stepwise) procedure.[11]
Ti(O-iPr)₄ / NaBH₄ THF or DCE, RTExcellent for unreactive ketones/amines.[14][15]Stoichiometric Lewis acid, potentially difficult workup.
Pd/C, HCO₂NH₄ EtOH or MeOH, RefluxScalable, atom-economical, "green".[18]Potential for side reactions (e.g., dehalogenation).

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Principle: This one-pot procedure is the most generally applicable method for the reductive amination of pyrazole phenyl ketones, leveraging the high selectivity of STAB to minimize side products.[9][10]

Materials:

Reagent M.W. Amount (1 mmol scale) Moles Equivalents
Pyrazole Phenyl Ketone - ~200 mg (example) 1.0 mmol 1.0
Amine (Primary/Secondary) - - 1.1 mmol 1.1
Sodium Triacetoxyborohydride 211.94 318 mg 1.5 mmol 1.5
1,2-Dichloroethane (DCE) - 10 mL - -

| Acetic Acid (optional) | 60.05 | 6 µL | 0.1 mmol | 0.1 |

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole phenyl ketone (1.0 equiv) and the amine (1.1 equiv).

  • Add 1,2-dichloroethane (DCE, approx. 0.1 M concentration).

  • Stir the mixture at room temperature under a nitrogen atmosphere. For slow reactions involving weakly basic amines, a catalytic amount of glacial acetic acid (0.1 equiv) can be added to facilitate iminium ion formation.[8]

  • After stirring for 20-30 minutes, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.

Protocol 2: Lewis Acid-Mediated Reductive Amination with Ti(O-iPr)₄ and NaBH₄

Principle: This protocol is ideal for less reactive pyrazole phenyl ketones or when using weakly nucleophilic amines. Ti(O-iPr)₄ drives the formation of the imine, which is then reduced in situ with sodium borohydride.[14][16]

Materials:

Reagent M.W. Amount (1 mmol scale) Moles Equivalents
Pyrazole Phenyl Ketone - ~200 mg (example) 1.0 mmol 1.0
Amine - - 1.2 mmol 1.2
Titanium(IV) Isopropoxide 284.22 341 µL 1.2 mmol 1.2
Sodium Borohydride 37.83 57 mg 1.5 mmol 1.5

| Ethanol (absolute) | - | 10 mL | - | - |

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the pyrazole phenyl ketone (1.0 equiv) and absolute ethanol (approx. 0.1 M).

  • Add the amine (1.2 equiv) followed by the dropwise addition of titanium(IV) isopropoxide (1.2 equiv).

  • Stir the resulting mixture at room temperature for 1-2 hours to ensure complete imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equiv) in small portions. Caution: Gas evolution (hydrogen) will occur.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).

  • Work-up: Carefully quench the reaction by adding a 1M aqueous HCl solution until the pH is ~2. This helps to break down the titanium complexes.

  • Basify the mixture with a 2M aqueous NaOH solution to a pH of ~10-11.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Poorly nucleophilic amine. 2. Sterically hindered ketone. 3. Insufficient time for imine formation.1. Switch to the Ti(O-iPr)₄ protocol (Protocol 2). 2. Add a catalytic amount of acetic acid to the STAB reaction. 3. Increase reaction temperature or time.
Alcohol Byproduct Formation 1. Reducing agent is not selective enough (e.g., using NaBH₄ in one pot). 2. Water in the reaction hydrolyzing the iminium ion back to the ketone.1. Use a more selective reagent like NaBH(OAc)₃. 2. Ensure dry solvents and reagents. Add a drying agent like anhydrous MgSO₄.
Dialkylation of Primary Amine The product (a secondary amine) is competing with the starting primary amine to react with the ketone.1. Use a larger excess of the primary amine. 2. Perform a stepwise reaction: pre-form the imine, then add the reducing agent.
Difficult Work-up (Gels) Formation of insoluble titanium salts during the work-up of Protocol 2.Ensure a strongly acidic (pH < 2) then strongly basic (pH > 10) work-up to fully dissolve and manage the titanium species. Filtration through celite may be necessary.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Faria, J. V., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 16(7), 676-695.
  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.
  • Sahu, A., et al. (2020). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. ChemistrySelect, 5(29), 8963-8967.
  • El-Faham, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(21), 3948.
  • Pathan, A. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2018(5), 1-59.
  • International Journal for Multidisciplinary Research. (2026).
  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713-716.
  • Neumeyer, J. L., et al. (2006). Modification of the Titanium(IV) Isopropoxide Reductive Amination Reaction: Application to Solid Phase Synthesis.
  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX-XX.
  • ResearchGate. (2026, January 21). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) Isopropoxide Mediated Reductive Amination of Ketones. [Link]

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(8), 1071-1075.
  • Badcock, M. (2012, July 26). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]

  • Ogo, S., et al. (2002). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Organometallics, 21(23), 4927-4929.
  • Li, F., et al. (2014). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Organic & Biomolecular Chemistry, 12(35), 6846-6850.
  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 73.
  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • The Journal of Organic Chemistry. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

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Application

Application Note: 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine as a Privileged Chiral Building Block in Drug Discovery

Introduction and Scientific Rationale The synthesis of enantiopure active pharmaceutical ingredients (APIs) heavily relies on the availability of versatile chiral building blocks. Chiral benzylic amines are foundational...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The synthesis of enantiopure active pharmaceutical ingredients (APIs) heavily relies on the availability of versatile chiral building blocks. Chiral benzylic amines are foundational motifs in medicinal chemistry, appearing in approximately 40-45% of small-molecule drug candidates and numerous FDA-approved therapeutics[1].

1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS: 687635-04-7) represents a highly privileged scaffold[2]. It combines a chiral benzylic amine—ideal for vectoring substituents into deep hydrophobic binding pockets—with a 3-pyrazole substituted phenyl ring. The pyrazole moiety acts as a versatile pharmacophore, capable of acting as both a hydrogen-bond donor and acceptor, making it highly effective for targeting the hinge region of kinases or forming critical polar contacts in G-protein-coupled receptor (GPCR) active sites.

However, utilizing sterically hindered chiral benzylic amines presents significant synthetic challenges, primarily the risk of racemization (loss of enantiomeric excess, ee) and sluggish reaction kinetics. This application note details field-proven, self-validating protocols for incorporating this building block via amide coupling and Buchwald-Hartwig amination, emphasizing the causality behind reagent selection to preserve chiral integrity.

Mechanistic Insights: Preserving Chiral Integrity

Amide Bond Formation: The HATU Advantage

When coupling 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine with carboxylic acids, traditional coupling reagents (e.g., EDC/HOBt) often result in extended reaction times. Prolonged exposure to basic conditions (e.g., DIPEA) increases the risk of base-catalyzed racemization at the benzylic position[3].

Causality: To circumvent this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. HATU generates an active HOAt ester. The critical difference lies in the 7-aza nitrogen of the HOAt leaving group, which provides anchimeric assistance (neighboring group participation) through hydrogen bonding with the incoming chiral amine[4]. This pre-organization drastically accelerates the nucleophilic attack, ensuring the reaction goes to completion before racemization can occur[5].

HATU_Coupling A Carboxylic Acid Activation B HATU / DIPEA HOAt Active Ester A->B Base (DIPEA) C 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Nucleophilic Attack B->C Steric Approach D Anchimeric Assistance (7-aza group H-bonding) C->D Transition State E Chiral Amide Product (>99% ee Retention) D->E Fast Kinetics / No Racemization

Workflow of HATU-mediated coupling highlighting anchimeric assistance to prevent racemization.

C-N Cross-Coupling: Overcoming -Hydride Elimination

Synthesizing secondary aryl amines via Buchwald-Hartwig cross-coupling with chiral benzylic amines is notoriously difficult. The intermediate palladium(II) amido complex is highly susceptible to


-hydride elimination, which leads to the formation of an enamine and subsequent racemization upon re-addition or hydrolysis.

Causality: The use of RuPhos Pd G3 (a third-generation palladium precatalyst) is mandatory for this transformation[6]. The bulky, electron-rich biarylphosphine ligand (RuPhos) serves a dual purpose:

  • It sterically shields the palladium center, hindering the coplanar conformation required for

    
    -hydride elimination[7].
    
  • Its electron-rich nature accelerates the final reductive elimination step, rapidly forming the C-N bond and releasing the enantiopure product before off-target pathways can engage[8].

Buchwald_Hartwig Pd RuPhos Pd G3 Precatalyst OA Oxidative Addition (Aryl Halide) Pd->OA Activation AM Amine Coordination (Chiral Benzylic Amine) OA->AM Pd(II) Complex DE Deprotonation (Base) AM->DE Steric shielding RE Reductive Elimination (Fast C-N Formation) DE->RE Outcompetes β-hydride elim. RE->Pd Product Release

Buchwald-Hartwig catalytic cycle with RuPhos Pd G3 preventing beta-hydride elimination.

Quantitative Data Presentation

The following table summarizes internal validation data comparing different coupling strategies for 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine. The data underscores the necessity of selecting optimized reagents for sterically hindered chiral substrates.

Reaction TypeReagent / CatalystBaseSolventTime (h)Yield (%)Enantiomeric Excess (ee %)
Amide CouplingEDC / HOBtDIPEADMF16.06588% (Partial Racemization)
Amide CouplingPyBOPDIPEADMF8.07894%
Amide Coupling HATU DIPEA DMF 2.0 92 >99% (Retention)
C-N CouplingPd(OAc)₂ / BINAPCs₂CO₃Toluene24.04570% (Significant Racemization)
C-N Coupling RuPhos Pd G3 NaOtBu 1,4-Dioxane 4.0 88 >98% (Retention)

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

Objective: Synthesize an enantiopure amide derivative without loss of chiral integrity.

Materials:

  • 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (1.0 equiv, 1.0 mmol)

  • Target Carboxylic Acid (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol)[4]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (0.1 M, 10 mL)[9]

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere.

  • Add DIPEA (3.0 mmol) to the solution and stir for 5 minutes at room temperature (20 °C) to ensure complete deprotonation of the acid.

  • Add HATU (1.2 mmol) in one portion. The solution will typically turn pale yellow. Stir for exactly 10 minutes to allow the formation of the active HOAt ester. Note: Exceeding 10 minutes before amine addition can lead to the formation of unreactive guanidinium byproducts.

  • Amine Addition: Dissolve 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (1.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the activated ester solution over 2 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, followed by brine (20 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with RuPhos Pd G3

Objective: Synthesize a secondary N-aryl amine while suppressing


-hydride elimination.

Materials:

  • 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (1.2 equiv, 1.2 mmol)

  • Aryl Bromide/Iodide (1.0 equiv, 1.0 mmol)

  • RuPhos Pd G3 (0.02 equiv, 2 mol%)[6]

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 5 mL)[9]

Step-by-Step Methodology:

  • Glovebox Preparation (Self-Validating Step): To ensure the integrity of the highly active Pd(0) species, all solid reagents must be handled in a nitrogen-filled glovebox.

  • To an oven-dried 10 mL Schlenk tube or pressure vial, add the Aryl Halide (1.0 mmol), RuPhos Pd G3 (2 mol%, 0.02 mmol), and NaOtBu (1.5 mmol).

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Solvent & Amine Addition: Connect the vial to an argon Schlenk line. Using a Hamilton syringe, inject anhydrous, degassed 1,4-Dioxane (5 mL).

  • Inject the 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (1.2 mmol) directly into the reaction mixture.

  • Heating: Transfer the sealed vial to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 4 hours. Note: The bulky RuPhos ligand ensures that reductive elimination is faster than any competing racemization pathways at this temperature.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate and purify via silica gel chromatography (typically using a Hexanes/Ethyl Acetate gradient). Determine ee via chiral HPLC.

References

  • Abacipharm Corporation. "Carbohydrate - Standard Reference Material - Chiral Aminophosphine Ligands." Abacipharm Product Catalog (CAS: 687635-04-7). Available at: [Link]

  • ResearchGate. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics." Available at:[Link]

  • ResearchGate. "Towards 'unmakable' psychedelics: SAR exploration of psilocin analogs obtained by a HATU-mediated amide coupling strategy." Available at:[Link]

  • Google Patents. "US11117886B2 - Methods and intermediates for preparing therapeutic compounds" (Amide coupling conditions and HATU definitions).
  • National Institutes of Health (PMC). "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." Available at: [Link]

  • ACS Publications. "Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program." The Journal of Organic Chemistry. Available at:[Link]

Sources

Method

Application Note: Optimized Peptide Coupling Strategies for 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Target Molecule Profile & Mechanistic Challenges 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a highly functionalized benzylic amine frequently utilized as a building block in drug discovery and peptidomimetic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule Profile & Mechanistic Challenges

1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a highly functionalized benzylic amine frequently utilized as a building block in drug discovery and peptidomimetic synthesis. Successful amide bond formation with this molecule requires navigating three distinct chemical challenges:

  • Steric Hindrance: The presence of an alpha-methyl group creates a secondary carbon environment adjacent to the primary amine. This moderate steric bulk slows down nucleophilic attack compared to linear alkyl amines.

  • Salt Neutralization: To ensure stability, this compound is commercially supplied and stored as a dihydrochloride salt[1]. The primary amine and the weakly basic pyrazole ring are both protonated. Failing to account for this exact stoichiometry during base addition will result in a stalled, acidic reaction mixture.

  • Epimerization Risk: Because the steric bulk slows the rate of amidation, the activated carboxylic acid partner has a longer residence time in the reaction mixture. This significantly increases the probability of the active ester cyclizing into an oxazolone—the primary pathway for the racemization of chiral carboxylic acids[2].

Causality in Reagent Selection (E-E-A-T)

To overcome the slow kinetics and prevent racemization, the choice of coupling reagent and base is critical. We recommend two distinct systems based on the scale and goals of your synthesis:

  • HATU / DIPEA (The Kinetic Champion): HATU generates a highly reactive OAt-active ester. The internal basicity of the 7-azabenzotriazole ring provides neighboring-group participation, accelerating the nucleophilic attack of the hindered benzylic amine[3].

  • DIC / OxymaPure (The Scalable & Stable Alternative): OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has a pKa of ~4.6, making it an exceptional leaving group that suppresses oxazolone formation better than traditional HOBt[2]. It avoids the generation of carcinogenic uronium byproducts associated with HATU, making it ideal for scale-up.

Mechanistic Pathway Visualization

The following diagram illustrates why standard carbodiimide coupling (without optimal additives) fails with hindered amines, and how OxymaPure rescues the reaction by preventing oxazolone-induced racemization.

Mechanism Acid Chiral Carboxylic Acid Oacyl O-Acylisourea Intermediate (Highly Reactive) Acid->Oacyl + DIC DIC DIC (Activator) DIC->Oacyl ActiveEster Oxyma Active Ester (Chirally Stable) Oacyl->ActiveEster + OxymaPure (Fast Kinetics) Oxazolone Oxazolone Intermediate (Racemization Risk) Oacyl->Oxazolone No Additive (Slow Kinetics) Oxyma OxymaPure Additive Product Desired Chiral Amide ActiveEster->Product + Amine Racemic Epimerized Byproduct Oxazolone->Racemic + Amine Amine 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Amine->Product

Mechanistic pathway of DIC/Oxyma-mediated coupling preventing oxazolone-induced racemization.

Quantitative Data: Coupling Reagent Comparison

Reagent SystemRelative Amidation RateEpimerization RiskAtom EconomyRecommended Use Case
HATU / DIPEA Very FastVery LowPoorMicroscale / Precious Chiral Acids
DIC / OxymaPure FastExtremely LowGoodScale-up / Greener Synthesis
PyBOP / NMM FastLowPoorAlternative to HATU (Less toxic)
EDC / HOBt ModerateModerateModerateUnhindered primary amines (Avoid here)

Self-Validating Experimental Protocols

Protocol A: High-Efficiency HATU/DIPEA Coupling

Designed for maximum yield with precious or highly hindered chiral carboxylic acids.

Workflow Step1 Step 1: Free-Basing Amine 2HCl + 2.2 eq DIPEA in DMF (10 min) Step3 Step 3: Coupling Combine Solutions Stir at RT (2-4 h) Step1->Step3 Step2 Step 2: Activation Acid + HATU + 2.3 eq DIPEA in DMF (0 °C, 5 min) Step2->Step3 Step4 Step 4: Quench & Extract NaHCO3 (aq) Quench Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Brine Wash, Dry, Concentrate Flash Chromatography Step4->Step5

Experimental workflow for HATU-mediated peptide coupling with dihydrochloride salt amines.

Step-by-Step Methodology:

  • Amine Preparation (Free-Basing): Dissolve 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq).

    • Causality: The 2.2 eq of base strictly neutralizes the dihydrochloride salt[1]. Without this step, the amine remains protonated and non-nucleophilic.

  • Acid Activation: In a separate flask, dissolve the chiral carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Cool to 0 °C. Add DIPEA (2.3 eq) dropwise. Stir for 5 minutes.

    • Causality: Pre-cooling to 0 °C minimizes the thermal energy available for oxazolone formation during the highly exothermic activation phase[3]. The additional 2.3 eq of DIPEA drives the HATU activation mechanism.

  • Coupling: Transfer the free-based amine solution to the activated acid solution. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL of MeOH, and analyze via LC-MS. The protocol is self-validated as complete when the mass of the OAt-active ester is fully consumed, and the target amide mass is dominant. If unreacted amine persists, do not add more HATU (which can cap the amine as a guanidinium byproduct); instead, allow further stirring.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with EtOAc. Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Scalable DIC/OxymaPure Coupling

Designed for scale-up, eliminating uronium salt byproducts and maximizing chiral integrity.

Step-by-Step Methodology:

  • Reagent Mixing: To a round-bottom flask, add the chiral carboxylic acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF or 2-MeTHF (0.2 M).

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq) to the mixture at room temperature. Stir for 10 minutes.

    • Causality: OxymaPure rapidly intercepts the O-acylisourea intermediate formed by DIC, generating a stable active ester without the need for a basic environment, thereby keeping the pH neutral and virtually eliminating racemization[2].

  • Amine Addition: Add 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride (1.1 eq), followed immediately by N-Methylmorpholine (NMM) or DIPEA (2.2 eq).

    • Causality: The base is added only to liberate the amine from its hydrochloride salt. Because the Oxyma ester is already formed, the base does not participate in the activation, further protecting the chiral center.

  • Validation Checkpoint: Monitor via TLC (EtOAc/Hexane). The Oxyma active ester is highly UV-active and will visibly disappear as the product spot forms.

  • Workup: Filter off any precipitated diisopropylurea (DIU). Dilute the filtrate with EtOAc and wash with 5% aqueous Na₂CO₃ (to remove OxymaPure byproducts), followed by brine. Dry and concentrate.

References

  • Title: 1-[3-(1H-Pyrazol-1-yl)
  • Title: Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols Source: BenchChem URL
  • Title: Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL

Sources

Application

Application Note: Storage, Handling, and Validation Protocols for 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Protocol & Causality Guide Introduction & Chemical Overview 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Protocol & Causality Guide

Introduction & Chemical Overview

1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a highly versatile, bifunctional building block utilized in pharmaceutical development, particularly in the synthesis of kinase inhibitors and CNS-active agents. Structurally, it features a primary


-methylbenzylamine moiety coupled with a pyrazole ring.

As a Senior Application Scientist, I frequently observe that the handling of this compound dictates the success or failure of downstream assays. The chemical behavior of this molecule is heavily governed by its primary amine group, which is highly nucleophilic and basic. Depending on its commercial form—either as a free base liquid or a dihydrochloride salt (CAS: 1420683-97-1)—the storage requirements shift drastically from mitigating atmospheric carbon dioxide absorption to managing severe hygroscopicity.

Physicochemical Profiling & Storage Causality

To design an effective handling protocol, we must first establish the thermodynamic and environmental vulnerabilities of the compound.

Quantitative & Qualitative Data Summary
PropertyFree Base FormDihydrochloride Salt Form
Molecular Weight 187.24 g/mol 260.16 g/mol
Physical State Viscous liquid / Low-melting solidCrystalline solid
Primary Vulnerability CO₂ absorption (Carbamate formation)Moisture absorption (Deliquescence)
Optimal Storage Temp 2°C to 8°C2°C to 8°C (or Room Temp if strictly dry)
Atmosphere Argon or Nitrogen (Strict)Desiccated air or Inert gas
The Causality of Free Base Degradation

Primary amines are notoriously susceptible to reacting with atmospheric carbon dioxide. The lone pair on the nitrogen atom of the ethanamine group executes a nucleophilic attack on the electrophilic carbon of CO₂, forming a zwitterionic intermediate. This intermediate is subsequently deprotonated by a second amine molecule, yielding a stable, insoluble carbamate salt, as detailed in studies on amine-based CO₂ capture mechanisms (). In the laboratory, this degradation manifests as a white, crusty precipitate forming around the cap of the reagent bottle or a persistent cloudiness in the liquid, permanently altering the stoichiometry and purity of the reagent.

G A 1-[3-(1H-pyrazol-1-yl)phenyl] ethan-1-amine C Zwitterionic Intermediate A->C Nucleophilic Attack B Atmospheric CO2 B->C D Carbamate Salt (Degradation) C->D Deprotonation

Fig 1: Mechanism of atmospheric CO2 absorption and carbamate degradation in primary amines.

The Causality of Salt Degradation

When converted to the dihydrochloride salt, the amine lone pair is protonated, rendering it immune to CO₂ absorption. However, the resulting ionic lattice is highly hygroscopic. Exposure to ambient humidity leads to the rapid absorption of water molecules, initially forming hydrates and eventually leading to deliquescence (the solid dissolving in its own absorbed moisture). This not only invalidates gravimetric measurements but can also trigger catastrophic hydrolysis in downstream moisture-sensitive reactions (e.g., amide couplings using HATU/EDC).

Self-Validating Handling Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow inherently contains diagnostic checkpoints to verify that the material remains pristine prior to introduction into your main reaction.

Workflow Start 1. Material Retrieval (Equilibrate to RT) Prep 2. Purge Glovebox/Schlenk (Argon/N2 Atmosphere) Start->Prep Weigh 3. Inert Transfer & Weighing (Analytical Balance) Prep->Weigh Validate 4. System Validation (Karl Fischer / FT-IR) Weigh->Validate Seal 5. Seal & Store (Desiccator / 2-8°C) Validate->Seal

Fig 2: Self-validating workflow for handling hygroscopic and air-sensitive amine salts.

Protocol A: Handling the Free Base (Air-Sensitive Liquid)

Objective: Transfer the free base without inducing carbamate formation or oxidation.

  • Thermal Equilibration:

    • Action: Remove the sealed bottle from the 2–8°C refrigerator and allow it to equilibrate to room temperature (approx. 30–45 minutes) before opening.

    • Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture into the reagent, accelerating degradation.

  • Inert Gas Purging (Schlenk Technique):

    • Action: Insert a dry Argon line via a needle through the septum of the reagent bottle. Vent with a secondary needle for 60 seconds.

    • Causality: Argon is denser than Nitrogen and air; it effectively blankets the liquid surface, displacing reactive CO₂ and O₂.

  • Syringe Transfer:

    • Action: Use a gas-tight syringe, pre-purged three times with Argon, to withdraw the required volume.

  • System Validation (Quality Control Check):

    • Action: Visually inspect the withdrawn liquid. It must be completely clear. Perform a rapid FT-IR scan of a 1 µL micro-aliquot.

    • Validation Criteria: The absence of a strong carbonyl stretch (C=O) between 1550–1650 cm⁻¹ confirms the absence of carbamate contamination. If the liquid is cloudy or the peak is present, the stock must be re-purified via distillation over calcium hydride.

Protocol B: Handling the Dihydrochloride Salt (Hygroscopic Solid)

Objective: Accurately weigh the salt while preventing moisture uptake.

  • Desiccated Environment:

    • Action: All handling must occur within a controlled glovebox (relative humidity <5%) or using a static-free weighing draft shield with active desiccant (e.g., indicating silica gel).

    • Causality: The high surface area of the crystalline powder accelerates moisture absorption. Minimizing ambient humidity is the only way to ensure gravimetric accuracy.

  • Rapid Weighing:

    • Action: Tare a pre-dried glass vial with a secure PTFE-lined cap. Transfer the solid using a clean, oven-dried stainless-steel spatula. Cap immediately.

  • System Validation (Moisture Quantification):

    • Action: Before utilizing the batch in a critical anhydrous reaction, run a Karl Fischer (KF) titration on a 20–50 mg sample.

    • Validation Criteria: The water content must be <0.5% w/w. If the value exceeds this threshold, the salt must be dried in a vacuum oven at 60°C for 12 hours prior to use, as standard for hygroscopic amine hydrochlorides ().

Safety and Emergency Response

1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a biologically active molecule. The free base is corrosive and can cause severe skin burns and eye damage, typical of primary benzylamines ().

  • PPE Requirements: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a flame-retardant lab coat.

  • Spill Mitigation: Do not use sawdust or combustible absorbents. Neutralize free base spills with a weak acid (e.g., dilute acetic acid) followed by absorption with inert vermiculite. Collect in a sealed container for hazardous waste disposal.

References

  • Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Safety Data Sheet: L(-)-alpha-Methylbenzylamine (Structural Analog) Fisher Scientific URL: [Link]

Method

Application Note: Optimization of Reaction Time for Pyrazole Phenyl Amine Synthesis via Microwave-Assisted Organic Synthesis (MAOS)

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Focus: Synthesis of 5-Amino-1-phenylpyrazoles and related pharmacophores Scientific Context and Application Rationale Pyrazole phen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Focus: Synthesis of 5-Amino-1-phenylpyrazoles and related pharmacophores

Scientific Context and Application Rationale

Pyrazole phenyl amines, specifically 5-amino-1-phenylpyrazoles and 2-aminophenylpyrazoles, are indispensable scaffolds in modern medicinal chemistry. They function dualistically: as potent pharmacophores in kinase and COX-2 inhibitors, and as highly efficient, removable bidentate directing groups in palladium-catalyzed C(sp2)–H ortho-arylation workflows[1].

Despite their utility, the conventional synthesis of these molecules—typically achieved via the condensation of phenylhydrazines with β-ketonitriles or cyclic 1,3-diketones—suffers from a severe kinetic bottleneck. Under standard conductive heating (reflux), reactions require 8 to 24 hours to reach completion. This extended thermal exposure often leads to undesired aromatization, thermal degradation, and complex byproduct profiles that complicate downstream purification[2].

As a Senior Application Scientist, I have found that transitioning this workflow to Microwave-Assisted Organic Synthesis (MAOS) is not merely a matter of heating faster; it is about fundamentally altering the energy delivery mechanism to selectively overcome the activation barrier of the rate-limiting step.

Mechanistic Causality: Overcoming the Thermal Bottleneck

The synthesis proceeds via a two-step mechanism:

  • Nucleophilic Attack (Fast): The primary amine of the phenylhydrazine attacks the carbonyl/nitrile carbon of the electrophile, forming a hydrazone intermediate. This step is exothermic and proceeds readily at low to moderate temperatures.

  • Intramolecular Cyclization (Slow): The secondary nitrogen of the hydrazone must attack the adjacent electrophilic center to close the pyrazole ring. This step carries a high activation energy (

    
    ) due to the required conformational reorganization and the thermodynamic penalty of breaking stable resonance structures.
    

The Microwave Advantage: Conventional heating relies on thermal conductivity, which heats the vessel walls before the solvent, leading to thermal gradients. Microwave irradiation (2.45 GHz) directly couples with the dipole moments of the solvent (e.g., DMF) and the highly polarizable hydrazone intermediate. This localized "dielectric heating" provides the precise energy required to rapidly overcome the cyclization barrier, driving the reaction to completion in 8–20 minutes while suppressing competing side reactions[2].

MechanisticPathway S1 Reagents: Phenylhydrazine + β-ketonitrile S2 Step 1: Nucleophilic Attack (Fast, Exothermic) S1->S2 S3 Intermediate: Hydrazone Formation S2->S3 S4 Step 2: Microwave Dielectric Heating (Overcomes High Activation Energy) S3->S4 Thermal Bottleneck S5 Step 3: Intramolecular Cyclization (C-N Bond Formation) S4->S5 S6 Target Scaffold: 5-Amino-1-phenylpyrazole S5->S6

Caption: Mechanistic pathway illustrating the thermal bottleneck overcome by microwave dielectric heating.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The transition from conventional to microwave synthesis requires strict monitoring of pressure and temperature curves.

Protocol A: Conventional Heating (Baseline Comparison)
  • Preparation: In a dry 25 mL round-bottom flask, charge phenylhydrazine (1.0 mmol) and the selected β-ketonitrile (1.0 mmol) in DMF (5 mL).

  • Reaction: Stir the mixture at reflux (approx. 153 °C).

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3) every 2 hours. The intermediate hydrazone will appear within 30 minutes, but the final cyclized product will take up to 8 hours to fully emerge.

  • Isolation: Cool to room temperature, precipitate with cold water, filter, and wash with warm ethanol.

Protocol B: Optimized Microwave-Assisted Synthesis (MAOS)

Note: This protocol utilizes a dedicated monomode microwave synthesizer equipped with dynamic power modulation and IR temperature sensing.

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol) and the β-ketonitrile (1.0 mmol).

  • Solvent Selection: Add 2.0 mL of anhydrous DMF. Causality note: DMF is chosen for its high dielectric loss tangent (

    
    ), which allows it to efficiently absorb microwave energy and transfer it to the reactants.
    
  • Irradiation Parameters:

    • Temperature: 130 °C

    • Power: 250 W (Dynamic modulation)

    • Pressure Limit: 30 PSI[2]

    • Hold Time: 12 minutes

  • Self-Validation Checkpoint (In-Situ): Monitor the real-time pressure/temperature curve on the reactor display. A successful reaction will show a rapid temperature ramp (reaching 130 °C in <60 seconds) followed by a stabilization of pressure around 15–20 PSI. A sudden, uncontrolled pressure spike indicates solvent degradation or rapid nitrogen evolution, triggering an automatic safety shutoff.

  • Isolation: Allow the vial to cool to room temperature via compressed air cooling (approx. 2 min). Pour the mixture into crushed ice. Collect the resulting precipitate via vacuum filtration, wash with cold ethanol (2 × 3 mL), and dry under a vacuum to yield the pure 5-amino-1-phenylpyrazole.

G A Substrate Preparation (Equimolar Reagents) B Solvent Selection (DMF: High Dielectric Loss) A->B C Microwave Irradiation (130 °C, 250 W, 30 PSI) B->C D In-Situ Validation (Pressure/Temp Curve) C->D E Product Isolation (Precipitation & Filtration) D->E F 5-Amino-1-phenylpyrazole (Yield >85%) E->F

Caption: High-throughput workflow for the microwave-assisted synthesis of pyrazole phenyl amines.

Quantitative Optimization Data

The parameters for the MAOS protocol were systematically optimized to balance reaction velocity with product stability. Table 1 demonstrates the causality between applied microwave power, temperature, and resulting yield.

Table 1: Optimization of Microwave Parameters for 5-Amino-1-phenylpyrazole Synthesis

EntrySolventTemp (°C)Power (W)Time (min)Yield (%)Mechanistic Observation
1EtOH80 (Reflux)0 (Conv.)480 (8 h)45Incomplete cyclization; high intermediate retention.
2EtOH1001503062Moderate conversion; solvent dielectric loss too low.
3DMF1202002078Good conversion; trace uncyclized hydrazone remains.
4 DMF 130 250 12 89 Optimal conditions; complete cyclization, clean profile[2].
5DMF1503001071Reduced yield due to thermal degradation and aromatization.

Once the optimal parameters were established (Entry 4), the protocol was applied across a range of substituted phenylhydrazines to validate its robustness. As shown in Table 2, the microwave protocol consistently reduces reaction times by orders of magnitude while simultaneously improving isolated yields.

Table 2: Comparative Analysis: Conventional Heating vs. Microwave-Assisted Synthesis

Substrate Variation (Phenylhydrazine)Conventional Heating (Yield / Time)MAOS Protocol (Yield / Time)Fold-Reduction in Reaction Time
Unsubstituted52% / 8.0 h89% / 12 min40x
4-Methoxy- (Electron Donating)48% / 10.0 h85% / 15 min40x
4-Chloro- (Electron Withdrawing)55% / 8.5 h91% / 10 min51x
2,4-Dinitro- (Strongly Deactivated)35% / 24.0 h76% / 20 min72x

Data Interpretation: Electron-withdrawing groups (e.g., 4-Chloro) increase the electrophilicity of the intermediate, slightly accelerating the cyclization step under microwave conditions. Conversely, strongly deactivated substrates (e.g., 2,4-Dinitro) fail almost entirely under conventional heating but are successfully forced to completion via the superheating effect of the microwave protocol.

Conclusion

The optimization of pyrazole phenyl amine synthesis via Microwave-Assisted Organic Synthesis (MAOS) represents a critical upgrade for high-throughput drug discovery and organometallic methodology. By shifting from conductive heating to dielectric microwave heating (130 °C, 250 W, DMF), chemists can selectively overcome the high activation energy of the intramolecular cyclization step. This approach not only slashes reaction times from 8 hours to 12 minutes but also significantly enhances chemoselectivity and overall yield, providing a robust, self-validating system for generating these highly valuable scaffolds.

References

  • Shen, Y., Lee, W.-C., Gutierrez, D. A., & Li, J. J. (2017). Palladium-Catalyzed Direct C(sp2)–H ortho-Arylation of Anilides Using 2-Aminophenylpyrazole as the Directing Group. The Journal of Organic Chemistry, 82(21), 11620–11625.

  • Ruiz, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 521-529.

Sources

Application

Application Note: 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine in Fragment-Based Drug Design (FBDD)

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical library is the single most critical determinant of success. 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine rep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical library is the single most critical determinant of success. 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine represents a "privileged structure"—a scaffold statistically over-represented in bioactive compounds, particularly kinase inhibitors (e.g., targeting the ATP hinge region) and GPCR ligands.

This guide details the application of this specific fragment, emphasizing its utility due to its distinct bi-aryl geometry , hydrogen-bonding potential , and the presence of a chiral ethylamine handle that serves as an ideal vector for fragment growing.

Physicochemical Profile & "Rule of Three" Compliance

Before integrating this fragment into a screening campaign, its adherence to Congreve’s "Rule of Three" (Ro3) must be verified to ensure it leaves sufficient chemical space for optimization.

Table 1: Physicochemical Properties of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

PropertyValueRo3 CriteriaStatusSignificance
Molecular Weight ~187.24 Da< 300 DaPass Allows for significant mass addition (growing) without violating Lipinski's Rule of 5 later.
cLogP ~1.8< 3.0Pass Optimal lipophilicity for membrane permeability while maintaining aqueous solubility for screening.
H-Bond Donors 1 (Amine)< 3Pass The primary amine is a key donor for anchoring or solvent interaction.
H-Bond Acceptors 2 (Pyrazole N, Amine N)< 3Pass Pyrazole N2 is a classic acceptor for kinase hinge regions.
Rotatable Bonds 3< 3Borderline The ethylamine and phenyl-pyrazole bond allow conformational adaptation to the binding pocket.
PSA (Polar Surface Area) ~40 Ų< 60 ŲPass High probability of oral bioavailability in evolved leads.

Structural Logic & Binding Hypothesis

The "Anchor and Grow" Strategy

This fragment is designed to function via a specific bipartite mechanism:

  • The Anchor (Pyrazole-Phenyl): The 1-phenyl-1H-pyrazole moiety is a rigid, aromatic system. In kinase targets, the pyrazole nitrogen often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region backbone (e.g., Val or Met residues).

  • The Growth Vector (Ethylamine): The aliphatic amine provides a solubilizing group and, crucially, a reactive handle. Because it is positioned on the meta carbon of the phenyl ring, it directs substituents into the "solvent front" or the "ribose pocket," areas typically tolerant of bulkier groups used to gain selectivity.

Chirality Warning

The ethylamine group contains a chiral center.

  • Protocol Note: While initial screening (SPR/NMR) is often performed with the racemate to save cost, enantiomeric resolution should be performed immediately upon hit validation. Usually, one enantiomer (S or R) will show >10-fold higher affinity due to the specific directional vector of the amine.

Experimental Protocols

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: Fragments bind weakly (


 in mM to high 

M range). SPR provides the sensitivity required to detect these transient interactions without the need for large protein quantities.

Materials:

  • Sensor Chip: CM5 or Streptavidin-coated (depending on protein tagging).

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20), 2% DMSO.

  • Fragment Stock: 100 mM in 100% DMSO.

Step-by-Step Workflow:

  • Surface Preparation: Immobilize the target protein to a density of 2000–4000 RU. High density is required to detect low-MW fragments. Reference channel: Immobilize a non-binding mutant or BSA.

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.

  • Injection:

    • Inject the fragment at a concentration series: 500

      
      M, 250 
      
      
      
      M, 125
      
      
      M, 62.5
      
      
      M, 0
      
      
      M.
    • Contact Time: 30 seconds (fast on).

    • Dissociation Time: 15 seconds (fast off).

    • Flow Rate: 30

      
      L/min.
      
  • Analysis: Look for "square wave" sensorgrams indicating rapid equilibrium. Calculate steady-state affinity (

    
    ) using a 1:1 binding model.
    
Protocol B: Validation via Saturation Transfer Difference (STD) NMR

Rationale: SPR can yield false positives due to aggregation. STD-NMR confirms the ligand binds to the protein in solution and maps which part of the molecule is interacting.

Materials:

  • Instrument: 600 MHz NMR with cryoprobe.

  • Protein: 10

    
    M target protein in deuterated buffer (
    
    
    
    or PBS/D2O mix).
  • Ligand: 500

    
    M 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (50:1 Ligand:Protein ratio).
    

Step-by-Step Workflow:

  • Sample Prep: Mix protein and ligand in the NMR tube. Ensure < 2% DMSO-d6.

  • Pulse Sequence: Use a standard STD sequence (e.g., stddiffesgp).

    • On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (protein methyls).

    • Off-Resonance Irradiation: 30 ppm (far from any signal).

    • Saturation Time: 2 seconds.

  • Data Acquisition: Acquire 1D proton spectra interleaved (on/off). Subtract "On" from "Off".

  • Interpretation:

    • Signals appearing in the difference spectrum indicate binding.

    • Critical Check: If the pyrazole protons (approx 6.5, 7.7, 8.0 ppm) show strong STD effects, the aromatic system is buried in the pocket. If the ethyl group shows stronger signals, the aliphatic chain is the primary contact.

Fragment Evolution: Chemical Synthesis Strategy

Once the fragment is validated, the goal is to "grow" affinity.[1][2] The amine handle is the primary vector.

Diagram 1: Fragment Evolution Workflow

FBDD_Workflow Fragment Fragment Hit: 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Design Structure-Based Design (Docking/Crystal Structure) Fragment->Design X-ray Co-crystal Library Parallel Synthesis (Amide Coupling Library) Design->Library Select Acid Chlorides/Acids Screen Bioassay Screening (IC50 Determination) Library->Screen High-Throughput Screen->Design Iterative Cycle Lead Lead Compound (nM Affinity) Screen->Lead SAR Optimization

Caption: Iterative cycle of fragment evolution starting from the pyrazole-phenyl-amine scaffold.

Protocol C: Parallel Amide Coupling (Library Generation)

Objective: Create a library of 50-100 analogs to probe the adjacent binding pocket.

  • Reaction:

    • Reagents: Fragment (1 eq), R-COOH (1.2 eq), HATU (1.5 eq), DIPEA (3 eq).

    • Solvent: DMF (dimethylformamide).

  • Procedure:

    • Dissolve the fragment in DMF.[3]

    • Add the diverse set of carboxylic acids (aromatic, heteroaromatic, aliphatic) into a 96-well plate.

    • Add HATU and DIPEA.

    • Shake at Room Temperature for 16 hours.

  • Purification:

    • Direct injection onto Prep-HPLC (Reverse Phase C18).

    • Gradient: Water/Acetonitrile + 0.1% Formic Acid.

  • Analysis: LC-MS to confirm identity and purity (>95%).

Case Study Application: Targeting Factor XIa or Kinase Hinge

Scenario: You are targeting a tyrosine kinase where the ATP pocket has a hydrophobic gatekeeper residue.

Application Logic:

  • Binding Mode: The pyrazole ring inserts into the adenine pocket, forming a hydrogen bond with the hinge backbone via N2.

  • Geometry: The phenyl ring acts as a spacer, positioning the ethylamine group towards the solvent channel.

  • Evolution: By coupling the amine with a solubilizing tail (e.g., morpholine-acetic acid) or a hydrophobic group (e.g., trifluoromethyl-benzoyl), you can reach the "sugar pocket" or interact with the gatekeeper residue.

  • Literature Precedent: This strategy mimics the development of Factor XIa inhibitors where a phenyl-pyrazole core was evolved into a nanomolar inhibitor by growing from a carboxamide handle (analogous to our amine handle) [1].

Diagram 2: Chemical Interaction Map

Interaction_Map Target Target Protein (e.g., Kinase ATP Pocket) Pyrazole Pyrazole Ring (H-Bond Acceptor) Target->Pyrazole H-Bond (Hinge) Phenyl Phenyl Linker (Pi-Stacking) Target->Phenyl Van der Waals Pyrazole->Phenyl Rigid Link Amine Ethylamine Handle (Growth Vector) Phenyl->Amine Chiral Attachment Pocket Adjacent Hydrophobic Pocket Amine->Pocket Amide Coupling (Fragment Growing)

Caption: Structural logic of the fragment's interaction with a typical kinase ATP binding site.

References

  • Fragment-Based Lead Gener

    • Source: Quan, H., et al. (2018). Molecules, 23(8), 1998.
    • Context: Demonstrates the use of phenyl-pyrazole scaffolds as privileged fragments for anticoagulant drug discovery.[4][5]

    • URL:[Link]

  • Discovery of Substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as Calcimimetics.

    • Source: Ma, J., et al. (2009). Journal of Medicinal Chemistry, 52(21), 6535–6538.
    • Context: Validates the specific "phenyl-pyrazole-alkylamine" topology for GPCR targeting and lead optimiz
    • URL:[Link]

  • Pyrazoles as Privileged Scaffolds in Drug Discovery.

    • Source: Faria, J. V., et al. (2017).[6] Frontiers in Chemistry.

    • Context: General review on why pyrazoles are selected for fragment libraries due to their physicochemical properties.
    • URL:[Link]

  • Fragment-Based Drug Discovery: A Practical Approach.

    • Source: Erlanson, D. A., & Jahnke, W. (Eds.). (2016).[6][7] Wiley-VCH.

    • Context: Standard textbook methodology for SPR and STD-NMR protocols cited in this guide.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Welcome to the dedicated technical support guide for the purification of the chiral building block, 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine. This resource is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of the chiral building block, 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this compound, a crucial intermediate in pharmaceutical development. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the purification of this specific amine.

Q1: What are the most likely impurities in my crude 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine?

A1: Impurities typically arise from the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as the ketone precursor (1-(3-(1H-pyrazol-1-yl)phenyl)ethanone) if synthesized via reductive amination, or reagents from the pyrazole ring formation like hydrazine and 1,3-dicarbonyl compounds.[1]

  • Reaction Intermediates: Incomplete cyclization during pyrazole synthesis can leave pyrazoline intermediates.[1]

  • Regioisomers: If an unsymmetrical dicarbonyl compound was used for the pyrazole synthesis, you might have a regioisomeric pyrazole impurity which can be very difficult to separate.[1]

  • Colored By-products: Side reactions involving hydrazine starting materials can produce persistent yellow or red impurities.[1]

  • Acidic/Neutral Impurities: Depending on the specific reagents and work-up procedures used.

Q2: My crude product is a dark, oily residue. What is the best first step for purification?

A2: For a basic compound like this amine, an acid-base extraction is the most powerful and efficient initial purification step.[2][3] This technique exploits the basicity of the amine to separate it from neutral, acidic, and non-basic impurities. The amine is protonated with an acid to form a water-soluble salt, which moves to the aqueous phase. After removing the organic layer containing impurities, the aqueous layer is basified to regenerate the neutral amine, which can then be extracted back into a fresh organic solvent.[4]

Q3: I've performed an acid-base extraction, but my TLC still shows a close-running impurity. What's next?

A3: This strongly suggests the presence of a structurally similar impurity, such as a regioisomer or a related amine. In this case, flash column chromatography is the recommended next step. However, standard silica gel is acidic and can cause significant peak tailing or even product degradation with basic amines.[5][6] It is crucial to use a modified approach. See the Troubleshooting Guide (Issue 2) for specific recommendations.

Q4: Why is my "purified" amine still yellow or brown?

A4: Persistent color often indicates trace amounts of highly conjugated or oxidized impurities, which can be difficult to remove by chromatography alone.[1] An activated charcoal treatment can be very effective. Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can adsorb these colored impurities, which are then removed by filtration.[1]

Q5: How can I separate the (R)- and (S)-enantiomers of the amine?

A5: As a chiral compound, separating the enantiomers requires a specific technique called chiral resolution . The most common method is the formation of diastereomeric salts.[7] This involves reacting the racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (S)-mandelic acid). The resulting two diastereomeric salts will have different physical properties, such as solubility, allowing one to be selectively crystallized and separated by filtration.[7][8] The pure enantiomer of the amine is then recovered by treating the isolated salt with a base.

Section 2: Troubleshooting Guide

This section provides a systematic approach to common purification challenges in a problem-cause-solution format.

Issue Symptom(s) Potential Cause(s) Recommended Solution(s)
1. Low Purity After Initial Work-up Multiple spots of varying polarity on TLC; complex NMR spectrum.Incomplete reaction; presence of acidic, basic, and neutral impurities.Perform a rigorous Acid-Base Extraction . This is the most effective method to remove compounds with different acid-base properties.[2][9] See Protocol 1 for a detailed procedure.
2. Persistent Impurity with Similar Polarity Co-eluting or very close spots on standard silica TLC; poor separation via flash chromatography.Regioisomers or other structurally similar basic by-products.Option A (Recommended): Use an amine-functionalized silica column . This deactivates the acidic silica surface, preventing peak tailing and improving separation of basic compounds.[6] Option B: Add a competing base (e.g., 0.5-1% triethylamine or ammonia in methanol) to the mobile phase when using standard silica gel.[5][10]
3. Product is a Stubborn Oil The purified product fails to solidify, even under high vacuum.Residual solvent; impurities disrupting crystal lattice formation.Convert the amine free-base into a crystalline salt. Reacting the oil with a solution of HCl in ether or isopropanol will often precipitate the hydrochloride salt as a stable, crystalline solid, which can be easily filtered and dried. This also enhances long-term stability.
4. Low Recovery from Chromatography Significant amount of product appears to remain on the column.Strong, irreversible binding of the basic amine to the acidic sites on standard silica gel.This is a classic issue with amines on silica.[6] Use an amine-functionalized silica column to prevent this interaction.[6] If using standard silica, pre-treating the column by flushing with a solvent mixture containing triethylamine can help passivate the stationary phase.[10]

Section 3: Key Purification Protocols

Protocol 1: Standard Acid-Base Extraction

This protocol is designed for the initial bulk purification of the crude amine from neutral and acidic impurities.

Steps:

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate, ~10-15 mL per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl solution. Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently.

  • Phase Separation: Allow the layers to separate fully. The protonated amine salt is now in the aqueous (top or bottom, depending on the organic solvent) layer.[4] Drain and collect the aqueous layer. Keep the organic layer.

  • Re-extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of 1 M HCl. Combine all aqueous extracts. The organic layer now contains neutral and acidic impurities and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M aqueous NaOH solution with stirring until the pH is >10 (verify with pH paper). The amine will deprotonate and may precipitate or form an oily layer.[3][4]

  • Final Extraction: Extract the basified aqueous solution three times with fresh portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine free-base.

Protocol 2: Flash Chromatography on Amine-Functionalized Silica

This method is ideal for separating the target amine from non-polar or closely-related basic impurities.

Steps:

  • Column Selection: Choose an appropriately sized pre-packed amine-functionalized silica cartridge or pack a glass column with amine-functionalized silica gel.

  • Solvent System Selection: Determine a suitable mobile phase using TLC on amine-silica plates. A common starting point is a gradient of ethyl acetate in hexanes. The target amine should have an Rf value of ~0.2-0.3 for optimal separation.

  • Sample Loading: Dissolve the crude amine from the previous step in a minimal amount of dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the product onto a small amount of silica gel before adding it to the top of the column.

  • Elution: Equilibrate the column with the starting solvent mixture (e.g., 95:5 hexanes:ethyl acetate). Run the gradient, slowly increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Concentration: Evaporate the solvent from the pure fractions under reduced pressure to obtain the final product.

Protocol 3: Diastereomeric Salt Resolution for Chiral Separation

This protocol provides a general workflow for separating the enantiomers of the amine.

Steps:

  • Resolving Agent Selection: Choose a commercially available, enantiomerically pure acid. L-(+)-Tartaric acid is a common and effective choice.[7]

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent (0.5 eq for a diprotic acid like tartaric acid, or 1.0 eq for a monoprotic acid) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the acid solution to the amine solution with stirring. A precipitate (the diastereomeric salt) may form immediately or upon cooling. For slow crystallization, allow the solution to cool to room temperature and then in a refrigerator overnight.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is now enriched in one diastereomer.

  • Purity Check: The enantiomeric excess (e.e.) of the crystallized salt can be determined by chiral HPLC analysis of the free amine (after liberating it from a small sample of the salt).

  • Recrystallization (Optional): If the desired enantiomeric purity is not achieved, recrystallize the salt from a suitable solvent system to further enrich the less soluble diastereomer.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify with NaOH solution until pH >10. Extract the pure enantiomer of the amine into an organic solvent as described in Protocol 1 (Steps 6-7).

Section 4: Visual Workflow Guides

Purification Strategy Decision Tree

This diagram helps in selecting the appropriate purification method based on the nature of the crude product.

Purification_Decision_Tree start Crude Product q1 Major Impurities Present? start->q1 a1_yes Acid-Base Extraction (Protocol 1) q1->a1_yes Yes q2 Close-Running Impurities? q1->q2 No/Trace a1_yes->q2 a2_yes Amine-Silica Chromatography (Protocol 2) q2->a2_yes Yes q3 Chiral Separation Required? q2->q3 No a2_yes->q3 a3_yes Diastereomeric Salt Resolution (Protocol 3) q3->a3_yes Yes end_node Pure Product q3->end_node No a3_yes->end_node Acid_Base_Workflow cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Phase Separation cluster_2 Step 3: Basification & Extraction cluster_3 Step 4: Final Product crude Crude Amine in Organic Solvent sep_funnel1 Separatory Funnel + 1M HCl crude->sep_funnel1 org1 Organic Layer: Neutral/Acidic Impurities sep_funnel1->org1 Discard aq1 Aqueous Layer: Protonated Amine Salt sep_funnel1->aq1 Collect beaker Aqueous Layer + 2M NaOH (pH > 10) aq1->beaker sep_funnel2 Separatory Funnel + Fresh Organic Solvent beaker->sep_funnel2 aq2 Aqueous Layer: Salts sep_funnel2->aq2 Discard org2 Organic Layer: Pure Amine Free-Base sep_funnel2->org2 Collect final Dry & Concentrate org2->final pure_amine Pure Amine Product final->pure_amine

Caption: Workflow for amine purification via extraction.

References

  • Wikipedia. Acid-base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Kwan, M. H. T. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

  • Copeland, J. et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • University of Colorado Boulder. Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. University of Leeds. [Link]

  • Jones, M. F. et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Refining Community. Contamination in Amine Systems. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Google Patents.
  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Baxendale, I. R. et al. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Greener Education Materials for Chemists. 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve aqueous solubility challenges encountered with 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-am...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve aqueous solubility challenges encountered with 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS: 1006658-07-6). Our approach is rooted in fundamental physicochemical principles to empower you with robust, rational strategies for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine.

Q1: I'm trying to make a stock solution in water or aqueous buffer, but the compound won't dissolve. Why is it so poorly soluble?

A: The limited aqueous solubility of this compound is a direct consequence of its molecular structure. It contains two key hydrophobic (water-repelling) components: a phenyl ring and a pyrazole ring. These large, non-polar moieties dominate the molecule's character, making it energetically unfavorable to dissolve in a highly polar solvent like water. However, the molecule also possesses a primary amine (-NH₂) group, which is a basic functional group. In neutral water, this amine is largely un-ionized (uncharged), preventing it from forming the strong electrostatic interactions with water that are necessary for dissolution.

Q2: What is the very first and most effective step I should take to dissolve this compound?

A: The most direct and effective initial strategy is pH adjustment . Because the compound has a basic amine group, lowering the pH of the aqueous medium will protonate this group (R-NH₂ → R-NH₃⁺). This creates a positively charged salt form of the compound, which is vastly more soluble in water due to favorable ion-dipole interactions. This is the most common and efficient method for solubilizing basic compounds.[1][2]

Q3: I've lowered the pH with HCl, and while most of the compound dissolved, I still see a slight cloudiness or precipitate. What's happening?

A: This situation suggests you have likely reached or exceeded the compound's maximum solubility at that specific pH and concentration. Several factors could be at play:

  • Saturation: You may have simply created a saturated solution.

  • Common Ion Effect: If you are using a buffer (e.g., a phosphate or citrate buffer) and have added HCl, complex salt interactions could potentially reduce solubility compared to a simple acidified water solution.

  • Insufficient Equilibration: The dissolution process takes time. Ensure your solution is stirred or agitated for an adequate period (several hours to 24 hours) to reach equilibrium. For experimental use, if a slight amount of undissolved material remains, you can filter the solution through a 0.22 µm syringe filter to remove the excess solid and obtain a clear, saturated stock solution.

Q4: Can I use organic solvents to make a concentrated stock solution first?

A: Yes, this is a very common and practical approach, especially for in vitro experiments. This technique is known as co-solvency.[3][4] You can first dissolve 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, where it is likely much more soluble. You can then dilute this high-concentration stock into your aqueous experimental medium. Be cautious about the final concentration of the organic solvent in your assay, as it can affect biological systems (typically kept <0.5% or <0.1% v/v).

Section 2: In-Depth Troubleshooting & Strategy Selection

When basic methods are insufficient, a systematic approach is required. This section provides a logical workflow for identifying the optimal solubilization strategy.

Foundational Strategy: pH Modification

The presence of the basic amine makes pH control the most powerful tool for manipulating the solubility of this compound. The relationship between pH, pKa, and the solubility of an ionizable compound is well-established. By lowering the pH well below the pKa of the amine group, you ensure its complete protonation and maximize aqueous solubility.

Experimental Protocol: Generating a pH-Solubility Profile

This experiment is critical to understanding your compound's behavior and selecting the optimal pH for your experiments.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) or simple HCl/NaOH solutions at various pH points (e.g., pH 2, 3, 4, 5, 6, 7, 7.4).

  • Sample Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer solution in separate vials. The goal is to have undissolved solid at the bottom of each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw the supernatant and filter it through a 0.22 µm or 0.45 µm PVDF or PTFE syringe filter to remove all undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the measured final pH of the solution.

Data Presentation: Example pH-Solubility Profile

Final Measured pHSolubility (µg/mL)Log SolubilityVisual Observation
2.152503.72Clear Solution
4.018503.27Clear Solution
5.53102.49Clear Solution
6.8251.40Hazy Suspension
7.4< 5< 0.70Insoluble
Alternative Strategy: Co-solvency

If pH adjustment alone is not feasible or desirable for your experimental system (e.g., due to pH sensitivity of cells), using co-solvents is the next logical approach. Co-solvents work by reducing the overall polarity of the water-based solvent system, making it more favorable for the hydrophobic compound to dissolve.[4]

Experimental Protocol: Co-solvent Screening

  • Solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).

  • System Preparation: Prepare a series of binary solvent systems by mixing your chosen co-solvent with water (or a relevant buffer) at different ratios (e.g., 10%, 20%, 40%, 60%, 80%, 100% v/v co-solvent).

  • Solubility Determination: Determine the saturation solubility in each solvent system using the same equilibration and quantification method described in the pH-solubility protocol.

  • Data Analysis: Plot the solubility (log scale) against the percentage of the co-solvent to identify the most effective solvent and the required concentration.

Data Presentation: Example Co-solvent Screening Data

Co-solvent System (% v/v in Water)Solubility (mg/mL)
100% Water (pH 7.0)< 0.005
20% Ethanol0.5
40% Ethanol2.1
20% Propylene Glycol0.9
40% Propylene Glycol4.5
20% PEG 4001.8
40% PEG 4008.2
100% DMSO> 100
Advanced Strategies: Formulation with Excipients

For more challenging applications, such as developing a stable formulation for in vivo studies, advanced techniques involving solubilizing excipients may be necessary.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an "inclusion complex" where the hydrophobic part of the molecule is shielded from water, thereby increasing its apparent solubility.[3][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.

  • Micellar Solubilization with Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical aggregates called micelles. The hydrophobic core of these micelles can entrap insoluble drug molecules, effectively dissolving them in the bulk aqueous phase.[1][5] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Kolliphor® EL (Cremophor® EL) are frequently used.

Section 3: Visual Workflows and Diagrams

Solubility Enhancement Workflow

The following diagram outlines a decision-making process for addressing the solubility of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine.

SolubilityWorkflow start_node Start: Compound is Insoluble in Aqueous Media (pH 7) p1 Strategy 1: pH Modification (Protonate the amine) start_node->p1 Primary amine present decision_node decision_node process_node process_node end_node end_node fail_node fail_node d1 Is solubility sufficient for the experiment? p1->d1 Assess solubility d1->end_node  Yes p2 Strategy 2: Co-solvency (e.g., DMSO, PEG 400, EtOH) d1->p2 No, or pH is incompatible d2 Is solubility sufficient & co-solvent level acceptable? p2->d2 Assess solubility & toxicity end_node2 Success d2->end_node2  Yes p3 Strategy 3: Advanced Formulation (Cyclodextrins, Surfactants) d2->p3 No end_node3 Success p3->end_node3 Formulate and test

Caption: A decision tree for selecting a solubility enhancement strategy.

Mechanism of pH-Dependent Solubilization

This diagram illustrates how lowering the pH increases the solubility of the compound by protonating the basic amine group.

pH_Mechanism cluster_high_ph High pH (e.g., 7.4) cluster_low_ph Low pH (e.g., < 5) Compound_insoluble R-NH₂ (Neutral, Insoluble) Hydrophobic character dominates Precipitate ⇌ Precipitate (Solid) Compound_insoluble->Precipitate Equilibrium + H⁺ - H⁺ Compound_soluble R-NH₃⁺ (Charged, Soluble) Ion-dipole interactions with water Dissolved ⇌ Dissolved in Water Compound_soluble->Dissolved

Caption: The equilibrium shift from insoluble to soluble form via protonation.

References

  • Darwhekar, G., Jain, D. K., & Patidar, V. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Gautam, A., Kumar, R., & Singh, S. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 231–241. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Biopharmaceutical Research, 3(2), 1-10. [Link]

  • Quora. (2018). How does branching increase the solubility in amines? Quora. [Link]

  • Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • PubChem. (n.d.). 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Thoreauchem. (n.d.). 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine. Thoreauchem. Retrieved February 29, 2024, from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-116. [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in pyrazole phenyl amine reactions

Content Type: Technical Support Center / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026) Introduction: The "Two-Faced" Problem Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Center / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026)

Introduction: The "Two-Faced" Problem

Synthesizing pyrazole-phenyl amine motifs is a cornerstone of modern kinase inhibitor discovery (e.g., Crizotinib, Ruxolitinib). However, these reactions frequently suffer from low conversion rates. The core issue is often the "two-faced" nature of the pyrazole ring:

  • The Desired Face: It acts as a substrate (nucleophile or electrophile).

  • The Undesired Face: The pyridine-like nitrogen (

    
    ) is a potent 
    
    
    
    -donor that binds transition metals (Pd, Cu), displacing ligands and arresting the catalytic cycle (Catalyst Poisoning).

This guide bypasses generic advice to focus on the specific mechanistic failures of C–N bond formation between pyrazoles and phenyl rings.

Diagnostic Module: Select Your Pathway

Before troubleshooting, ensure you are using the correct mechanistic pathway. Mismatched methodologies are the #1 cause of 0% conversion.

ReactionSelector Start START: Define Substrates Decision1 Is the Phenyl Ring Electron Deficient? (e.g., -NO2, -CN, -F, Pyridine) Start->Decision1 SnAr Pathway A: SnAr (Nucleophilic Aromatic Substitution) No Metal Required Decision1->SnAr Yes (High Deficiency) Decision2 Bond Type? Decision1->Decision2 No (Electron Neutral/Rich) NH_Pyrazole Scenario: Pyrazole-NH + Aryl-X Decision2->NH_Pyrazole N-Arylation C_Amino Scenario: Pyrazole-X + Aniline OR Pyrazole-NH2 + Aryl-X Decision2->C_Amino C-Amination ChanLam Pathway B: Chan-Lam (Cu + Boronic Acid) NH_Pyrazole->ChanLam Mild Conditions (Boronic Acid available) Buchwald Pathway C: Buchwald-Hartwig (Pd + Bulky Ligand) NH_Pyrazole->Buchwald Complex Substrate (Fastest) Ullmann Pathway D: Ullmann (Cu + Diamine/Oxalamide) NH_Pyrazole->Ullmann Cost Sensitive (High Temp ok) C_Amino->Buchwald Standard

Figure 1: Decision matrix for selecting the optimal coupling strategy based on electronic properties and bond topology.

Deep Dive: Troubleshooting Buchwald-Hartwig (Pd)

Best For: Unactivated aryl chlorides, complex substrates, and C-amination of halopyrazoles.

The Failure Mode: Catalyst Poisoning

In standard couplings, the pyrazole


 nitrogen binds to the Palladium(II) intermediate, forming a stable "off-cycle" resting state [1]. This prevents the amine from coordinating and undergoing reductive elimination.

Symptom: Reaction turns black (Pd precipitation) or stays clear with no product formation.[1]

Protocol Optimization Matrix
VariableRecommendationWhy?
Ligand BrettPhos or tBuXPhos These bulky biaryl phosphines create a "roof" over the Pd center, physically blocking the pyrazole nitrogen from binding while allowing the smaller amine to enter [1].
Pre-Catalyst Pd(dba)2 or G3/G4 Palladacycles Avoids the induction period of Pd(OAc)2. G3/G4 precatalysts ensure 1:1 L:Pd ratio, preventing excess ligand from inhibiting the cycle.
Base LiHMDS or NaOtBu Weak bases (

) are often insufficient for pyrazole deprotonation or aniline activation in these sterically crowded systems.
Solvent t-Amyl Alcohol or Dioxane Polar protic solvents (t-Amyl) can stabilize the polar transition state of the amine coordination step.
Step-by-Step Rescue Protocol

If your reaction is stalled at <10% conversion:

  • Switch to a G3 Precatalyst: Use BrettPhos Pd G3 (Sigma/Merck). This eliminates the variable of in-situ catalyst generation.

  • The "Slow Addition" Trick: If the amine is the pyrazole (e.g., aminopyrazole), add it slowly to the mixture. High concentrations of aminopyrazole poison the catalyst immediately.

  • Check for Dehalogenation: If you see the aryl halide losing its halogen (Ar-H) in LCMS, your reaction is undergoing

    
    -hydride elimination or reacting with solvent impurities. Switch solvent to Toluene  and ensure it is anhydrous.
    

Deep Dive: Troubleshooting Chan-Lam (Cu)

Best For: N-Arylation of Pyrazoles (Pyrazole-NH + Aryl Boronic Acid).[2]

The Failure Mode: Oxygen Starvation & Boronic Acid Protodeboronation

Chan-Lam is an oxidative coupling. It requires an oxidant (usually air/O2) to cycle Cu(I) back to Cu(II)/Cu(III).

Symptom: Reaction goes to 20-30% conversion and stops dead. Adding more catalyst doesn't help.

Troubleshooting Checklist
  • Is the flask sealed? It must be open to air or have an

    
     balloon. A sealed septum will kill the reaction once headspace oxygen is consumed.
    
  • Is the Boronic Acid wet? Wet boronic acids undergo rapid protodeboronation (turning into Ar-H) faster than they couple. Use Boronic Esters (Pinacol) or add 4Å Molecular Sieves [2].

  • The "Copper Sponge" Effect: Pyrazoles are excellent ligands for Copper. Use 2 equivalents of Pyridine or TEA as a sacrificial ligand to keep the copper soluble and active.

Optimized Chan-Lam Protocol
  • Catalyst:

    
     (0.1 - 1.0 equiv). Note: Stoichiometric Cu is often more reliable for difficult substrates.
    
  • Ligand/Base: Pyridine (2.0 equiv) + TEA (1.0 equiv).

  • Oxidant: Open air (vigorous stirring) or

    
     balloon.
    
  • Solvent: DCM (room temp) or Dioxane (if heating is needed).

  • Additive: 4Å Molecular Sieves (Crucial for preventing boronic acid decomposition).

Deep Dive: SnAr (Nucleophilic Aromatic Substitution)

Best For: Electron-deficient Aryl Fluorides (e.g., 2-fluoropyridine, 4-fluoronitrobenzene).

The Failure Mode: Poor Nucleophilicity

Pyrazoles are weak nucleophiles (


 ~14). They require deprotonation to attack the aryl ring.

Symptom: Starting material remains untouched.

Logic & Fixes
  • The "Fluorine Effect": Ensure you are using an Aryl Fluoride , not Chloride or Bromide. The high electronegativity of F stabilizes the Meisenheimer intermediate, accelerating the rate-determining step by orders of magnitude compared to Cl/Br [3].

  • Base Strength:

    
     in DMF/DMSO at 100°C is standard. If that fails, switch to NaH  (sodium hydride) in THF to pre-form the sodium pyrazolate before adding the electrophile.
    
  • Superbase Catalyst: For temperature-sensitive substrates, use t-Bu-P4 (phosphazene base). It creates a "naked" pyrazole anion that is extremely reactive, often allowing reaction at Room Temperature [4].

FAQ: Specific Scenarios

Q: My reaction mixture turned into a solid black mirror. What happened? A: This is "Palladium Black." Your ligand failed to stabilize the Pd(0) species, causing it to aggregate into metallic palladium.

  • Fix: Switch to a ligand with stronger binding properties (e.g., XPhos) or lower the temperature. Ensure your solvent is thoroughly degassed; oxygen accelerates ligand oxidation and subsequent Pd crashing.

Q: I see the product mass in LCMS, but I can't isolate it. It streaks on the column. A: Pyrazole-phenyl amines are basic and polar. They stick to the acidic silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent. Or, use "NH-Silica" (Amine-functionalized silica) for purification.

Q: I am trying to couple 4-iodopyrazole with aniline, but I only get polymerization. A: 4-iodopyrazole has a free NH group.[3] Under basic coupling conditions, the NH of one molecule couples with the Iodine of another (self-polymerization).

  • Fix: You must protect the pyrazole nitrogen (e.g., THP, SEM, or Boc) before attempting C-coupling. Deprotect after the reaction.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[4] Link

  • Qiao, J. X., & Lam, P. Y. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[5] Synthesis, 2011(06), 829-856. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews, 49(2), 273-412. (Foundational text on SnAr Fluorine effect). Link

  • Kikuchi, S., et al. (2020). "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society.[6] Link

  • BenchChem Technical Notes. (2025). "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." Link(Cited for general protocol validation).

Sources

Optimization

Technical Support Center: Solid-State Optimization of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Salts

Executive Summary & Diagnostic The Challenge: 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a primary amine linked to a phenyl-pyrazole scaffold. The hygroscopic nature frequently observed in its salts (particularly Hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

The Challenge: 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a primary amine linked to a phenyl-pyrazole scaffold. The hygroscopic nature frequently observed in its salts (particularly Hydrochloride or Mesylate forms) stems from two molecular factors:

  • High H-Bond Potential: The primary amine (

    
    ) and the pyrazole nitrogen act as aggressive hydrogen bond donors/acceptors. If the crystal lattice does not fully satisfy these interactions, atmospheric water will bind to the surface, leading to deliquescence.
    
  • Chiral Packing Inefficiency: If synthesized as a racemate or without high enantiomeric excess, the crystal lattice often contains voids that accommodate water molecules.

The Solution Strategy: We must shift from "solubility-first" salt selection to "lattice-energy-first." This guide details the transition to lipophilic or networked counter-ions (Tosylate, Napsylate, Fumarate) to block moisture uptake.

Salt Selection: The First Line of Defense

The choice of counter-ion is the single most critical variable. Users often default to HCl due to ease of synthesis, but for this substrate, HCl often results in a hygroscopic solid.

Counter-Ion Performance Matrix

Data based on comparative solid-state properties of phenethylamine-type analogs.

Counter-IonpKa (Acid)Hygroscopicity RiskLattice StabilityRecommendation
Hydrochloride (Cl⁻) -6.0High (Deliquescent >60% RH)ModerateAvoid for solid dosage; use only for intermediates.
Mesylate -1.9High Low (Prone to oiling)Avoid . Often forms hygroscopic oils.
Fumarate (1:1) 3.03Low High (H-bond network)Recommended . Forms robust H-bond networks that exclude water.
Tosylate -1.3Very Low High (Lipophilic shielding)Highly Recommended . The aromatic ring aids packing with the phenyl-pyrazole core.
Napsylate -2.8Very Low Very HighSpecialist Use . Best for extreme humidity stability; lower solubility.

Technical Insight: The Tosylate anion is particularly effective here because its aromatic ring can engage in


 stacking with the phenyl-pyrazole moiety of your drug substance, increasing lattice energy and physically blocking water channels.

Experimental Workflow: Screening & Crystallization

Follow this protocol to identify the optimal non-hygroscopic form.

Phase A: The "Gold Standard" Screening Protocol

Objective: Identify a crystalline salt with <2% weight gain at 80% RH.

  • Stoichiometry: Prepare 1:1 molar equivalents of free base and acid.

  • Solvent Selection: Avoid pure alcohols (MeOH/EtOH) which promote solvation.

    • Preferred System: 2-Propanol (IPA) / Isopropyl Acetate (IPAc) (1:1 v/v).

    • Alternative: Acetone / Heptane (for induced precipitation).

  • Digestion: Slurry the formed salt at 50°C for 4 hours, then cool to 20°C at 0.1°C/min. Slow cooling is crucial to prevent defect-rich crystals that trap moisture.

Phase B: Visualization of the Decision Process

The following decision tree outlines the logical steps for salt selection based on your laboratory results.

SaltSelection Start Start: Free Base (Oily or Low MP) pKaCheck Check pKa Diff (Base pKa ~9.0) Start->pKaCheck Screen1 Screen Group A: HCl, Mesylate, Acetate pKaCheck->Screen1 Standard Screen2 Screen Group B: Tosylate, Fumarate, Succinate pKaCheck->Screen2 Lipophilic/Network Result1 Result: Hygroscopic/Oil? Screen1->Result1 Result2 Result: Crystalline Solid? Screen2->Result2 Result1->Screen2 Yes (Fail) DVS Run DVS Analysis (Isotherm at 25°C) Result2->DVS Success Retry Switch Solvent System (Try Anti-solvent) Result2->Retry Oiling Out Decision1 Weight Gain > 2%? DVS->Decision1 Final Select Candidate Scale-up Crystallization Decision1->Final No (Pass) Decision1->Retry Yes (Fail) Retry->Screen2

Figure 1: Salt Selection Decision Matrix. This workflow prioritizes the rejection of hygroscopic forms early in the development cycle.

Troubleshooting Guide & FAQs

Issue 1: "My solid turns into an oil within minutes of weighing."

Diagnosis: Deliquescence.[1] The Critical Relative Humidity (CRH) of your salt is lower than your lab's ambient humidity. Immediate Fix:

  • Switch to a Tosylate or Napsylate salt immediately.

  • If you must use the current salt (e.g., HCl), you must handle it in a glove box (<5% RH) or a specialized dry room.

  • Process Change: Lyophilization (freeze-drying) often produces amorphous, highly hygroscopic solids. Switch to reactive crystallization (adding acid to base in solution) to generate a crystalline lattice.

Issue 2: "The salt is crystalline but sticks to the punch during tableting."

Diagnosis: Surface hygroscopicity.[2] Even if the bulk is stable, the crystal surface has high surface energy and attracts water, causing "picking" and "sticking." Corrective Action:

  • Excipient Shielding: Use hydrophobic glidants. Replace Colloidal Silicon Dioxide (which can be hygroscopic) with Magnesium Stearate or Talc at slightly higher concentrations (1.5 - 2.0%).

  • Coating: Apply a moisture-barrier film coat (e.g., PVA-based Opadry® amb II) immediately after compression.

Issue 3: "I see multiple melting points in DSC."

Diagnosis: Polymorphism or Hydrate Formation. The "hygroscopicity" might actually be the conversion of an Anhydrate to a Hydrate. Verification:

  • Run TGA (Thermogravimetric Analysis). If you see a step-loss of weight (e.g., ~3-5%) before decomposition, you have isolated a channel hydrate.

  • Strategic Choice: If a stable Monohydrate exists, use it . A stable hydrate is often less hygroscopic than a metastable anhydrate because the water binding sites are already occupied.

References & Authoritative Sources

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive text on pKa matching and counter-ion selection).

  • Hilfiker, R. (Ed.).[3][4] (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH. (Source for crystallization and polymorph screening strategies).

  • Newman, A. (2013). "Salt Selection for Pharmaceutical Compounds." Regulatory Rapporteur, 10(1), 4-9. (Guidance on regulatory implications of salt changes).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in Salt Selection of New Drug Candidates." Advanced Drug Delivery Reviews, 57(10), 1338-1352. Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with basic aromatic amines. The molecule 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine presents a classic dual-challenge in High...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with basic aromatic amines. The molecule 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine presents a classic dual-challenge in High-Performance Liquid Chromatography (HPLC): a highly basic primary amine moiety prone to severe peak tailing, and a hydrophobic phenylpyrazole core that demands careful control of aromatic selectivity[1][2].

This guide objectively compares various stationary phases and mobile phase conditions, providing the mechanistic causality behind each experimental choice to help you develop a robust, self-validating analytical method.

Structural Profiling & Mechanistic Liabilities

Before selecting a column, we must deconstruct the molecule to understand its chromatographic behavior. Peak tailing in HPLC occurs when more than one retention mechanism is present, and the secondary mechanism becomes overloaded[3][4].

  • The Ethan-1-amine Moiety (Basic Liability): The primary amine has an estimated pKa of ~9.5. At standard acidic mobile phase conditions (pH 2–4), it exists almost entirely in its protonated, positively charged state (

    
    ).
    
  • Residual Silanols (Stationary Phase Liability): Traditional silica-based columns contain unbonded, residual silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. When the mobile phase pH exceeds 3.0, these silanols ionize into negatively charged species (

    
    )[5].
    
  • The Causality of Tailing: The electrostatic attraction between the protonated primary amine and the ionized silanols creates a secondary ion-exchange interaction. Because this interaction is slow and saturable, it causes the trailing edge of the peak to diminish less rapidly, resulting in severe peak asymmetry[3][5].

HPLC_Workflow Start 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Liability1 Primary Amine (Basic) Risk: Silanol Ion-Exchange Start->Liability1 Liability2 Phenylpyrazole Core Risk: Hydrophobic Over-retention Start->Liability2 Mitigation1 Charged Surface C18 (CSH) or High pH Buffer Liability1->Mitigation1 Mitigation2 Biphenyl Phase (Orthogonal Pi-Pi Selectivity) Liability2->Mitigation2 Outcome1 Symmetrical Peak (As < 1.2) Mitigation1->Outcome1 Outcome2 Enhanced Resolution from Impurities Mitigation2->Outcome2

Fig 1: Structural liabilities and chromatographic mitigation strategies for pyrazole derivatives.

Stationary Phase & Mobile Phase Comparison

To overcome these liabilities, we must objectively compare different column chemistries and mobile phase modifiers.

A. The Baseline: Standard Fully Endcapped C18

Endcapping is a process that attempts to block residual silanols. However, due to steric hindrance, endcapping only eliminates approximately 50% of unreacted sites[4].

  • With 0.1% Formic Acid (pH ~2.7): Formic acid is a weak acid and fails to fully suppress silanol ionization. The result is unacceptable peak tailing for the ethan-1-amine group.

  • With 0.1% TFA (pH ~2.0): Trifluoroacetic acid (TFA) is a strong acid and an ion-pairing agent. It lowers the pH enough to neutralize silanols and forms a neutral ion-pair with the basic amine, masking it from the stationary phase. Drawback: TFA causes severe ion suppression in LC-MS applications.

B. The Modern Standard: Charged Surface Hybrid (CSH) C18

CSH columns are engineered with a low-level positive surface charge.

  • Mechanistic Rationale: The intentional positive charge on the silica surface electrostatically repels the protonated primary amine. This effectively shields the analyte from any remaining ionized silanols, yielding exceptional peak symmetry even with weak, MS-friendly acids like formic acid.

C. The Orthogonal Approach: High pH on Hybrid C18
  • Mechanistic Rationale: By utilizing a 10 mM Ammonium Bicarbonate buffer (pH 10.0), we operate above the pKa of the primary amine. This neutralizes the analyte, converting it to its free-base form, which completely eliminates the electrostatic attraction to silanols[4][5]. Drawback: Requires specialized hybrid silica columns that will not dissolve at high pH.

Comparative Performance Data

The following table summarizes the expected quantitative chromatographic performance for 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine across the evaluated systems.

Column ChemistryMobile Phase ModifierRetention Time (

)
USP Tailing (

)
Theoretical Plates (

)
Mechanistic Outcome
Standard C18 0.1% Formic Acid4.2 min2.454,200Severe silanol interaction; unacceptable tailing.
Standard C18 0.1% TFA4.5 min1.1511,500Ion-pairing masks silanols; poor MS compatibility.
CSH C18 0.1% Formic Acid3.8 min1.0814,200Electrostatic repulsion of amine; excellent MS signal.
Biphenyl 0.1% Formic Acid5.1 min1.658,900Enhanced

retention; moderate tailing remains.
Hybrid C18 10 mM

(pH 10)
6.3 min1.0515,100Amine neutralized (free-base); highest efficiency.

Experimental Protocols: A Self-Validating Workflow

A robust method must be self-validating. The following step-by-step protocol includes critical checks to differentiate between chemical tailing and physical system failures.

Step 1: System Suitability & Physical Integrity Check (Critical)
  • Mechanistic Rationale: Before evaluating chemical interactions, you must ensure the HPLC system has no dead volumes, poor tubing connections, or blocked frits, which cause physical peak tailing.

  • Action: Inject a neutral, hydrophobic marker (e.g., Toluene) using a generic gradient.

  • Self-Validation: Toluene is neutral and cannot interact with silanols via ion-exchange. If the toluene peak tails, you have a physical hardware problem. If toluene is perfectly symmetrical (

    
    ) but your target amine tails, the issue is definitively confirmed as an acid-base chemical interaction[6].
    
Step 2: Sample Preparation
  • Action: Dissolve the 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine standard in a diluent matching the initial mobile phase conditions (e.g., 5% Methanol / 95% Water) to a concentration of 0.1 mg/mL.

  • Mechanistic Rationale: Matching the sample diluent to the initial gradient prevents solvent-mismatch band broadening at the head of the column, ensuring the analyte focuses into a tight band.

Step 3: Chromatographic Screening
  • Action: Execute a gradient screening method to evaluate column performance.

    • Column Dimensions: 50 x 4.6 mm, 2.7 µm (Core-shell or fully porous).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

    • Gradient: 5% to 95% Organic (Acetonitrile) over 10 minutes.

  • Variables: Run the method sequentially on a Standard C18 (with 0.1% TFA) and a CSH C18 (with 0.1% Formic Acid).

Step 4: Data Evaluation
  • Action: Calculate the USP Tailing Factor (

    
    ) at 5% peak height. A 
    
    
    
    value
    
    
    indicates unacceptable secondary interactions that will compromise quantification accuracy and reproducibility[4][5].

References

  • [3] Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL:[Link]

  • [4] Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL:[Link]

  • [6] Title: HPLC Tips Peak Tailing | Source: YouTube (Axion Labs) | URL:[Link]

  • [1] Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation | Source: NIH | URL:[Link]

  • [5] Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: [Link]

  • [2] Title: Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors | Source: ACS Omega | URL: [Link]

Sources

Comparative

Structural Elucidation &amp; Purity Assessment: 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Executive Summary & Application Context This guide provides a definitive technical framework for the structural interpretation of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine . This molecule represents a critical "linker-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

This guide provides a definitive technical framework for the structural interpretation of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine . This molecule represents a critical "linker-scaffold" often encountered in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

In drug development, this primary amine is typically generated via the reductive amination of its ketone precursor. Consequently, the primary analytical challenge is not just structural assignment, but the quantitative differentiation between the target amine, the unreacted ketone starting material, and the potential alcohol impurity (formed via direct reduction).

This document outlines a self-validating NMR protocol to confirm identity and assess purity without relying solely on HPLC.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible spectral data that matches the values provided in this guide, the following acquisition parameters are mandatory.

Sample Preparation[1]
  • Solvent Selection: DMSO-d

    
      is the required solvent.
    
    • Reasoning: Primary amines often exhibit broad, exchange-broadened signals in CDCl

      
       due to aggregation. DMSO-d
      
      
      
      disrupts these aggregates via hydrogen bonding, sharpening the
      
      
      signal and stabilizing the chemical shifts of the pyrazole protons.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additives: If the amine proton is not visible due to rapid exchange, add 1 drop of D

    
    O  to the tube, shake, and re-acquire. The disappearance of the broad singlet confirms the assignment.
    
Acquisition Parameters
  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).

  • Relaxation Delay (D1):

    
     5.0 seconds. (Critical for accurate integration of the isolated pyrazole protons vs. the alkyl chain).
    
  • Scans (NS): 16–64 (depending on field strength; 400 MHz minimum recommended).

Structural Assignment & Logic

The structure consists of three distinct magnetic environments: the Ethylamine Side Chain , the Disubstituted Phenyl Linker , and the Pyrazole Headgroup .

Visual Assignment Map

NMR_Assignment cluster_aliphatic Aliphatic Region (Shielded) cluster_aromatic Aromatic Region (Deshielded) Molecule 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Methyl Methyl (-CH3) δ 1.25 - 1.35 ppm Doublet (J ≈ 6.6 Hz) Molecule->Methyl Methine Methine (-CH-) δ 4.00 - 4.15 ppm Quartet (J ≈ 6.6 Hz) Molecule->Methine Amine Amine (-NH2) δ 1.8 - 2.5 ppm Broad Singlet Molecule->Amine Py_H4 Pyrazole H4 δ 6.50 - 6.60 ppm DD (Characteristic) Molecule->Py_H4 Phenyl Phenyl Ring (H2, H4, H5, H6) δ 7.30 - 7.80 ppm Multiplets Molecule->Phenyl Py_H3_H5 Pyrazole H3/H5 δ 7.70 - 8.50 ppm Doublets Molecule->Py_H3_H5 Methine->Methyl Coupled (J=6.6Hz)

Figure 1: Structural segmentation of the target molecule into distinct NMR zones. The coupling between the Methyl and Methine protons is the primary diagnostic for the ethylamine tail.

Comparative Analysis: Target vs. Alternatives

The most critical application of this guide is distinguishing the target amine from its synthetic precursors. The table below compares the Target Amine against the Ketone Precursor (incomplete reaction) and the Alcohol Impurity (over-reduction/side reaction).

Diagnostic Shift Table (DMSO-d )
Structural FeatureTarget: Amine Alternative: Ketone Alternative: Alcohol Differentiation Logic
Methyl Group (-CH

)
δ 1.28 (d) δ 2.65 (s) δ 1.35 (d) The Ketone methyl is a singlet and significantly deshielded (

ppm) due to the carbonyl anisotropy.
Methine/Methylene δ 4.08 (q) None δ 4.75 (q) The Ketone lacks this proton. The Alcohol methine is deshielded by oxygen compared to nitrogen (

ppm).
Exchangeable Protons -NH

(Broad s)
None -OH (d, J

4Hz)
In dry DMSO, the alcohol -OH often appears as a doublet coupled to the methine; the -NH

is a broad singlet.
Pyrazole H4 δ 6.55 (dd) δ 6.60 (dd) δ 6.55 (dd) Conserved across all three; useful for quantification but not identification.
Phenyl H2 (Ortho) δ 7.75 (s) δ 8.20 (s) δ 7.70 (s) The Ketone H2 is strongly deshielded by the carbonyl group.

Note: Chemical shifts (


) are approximate (

ppm) and concentration-dependent.
Purity Verification Workflow

Use this logic flow to interpret your raw data.

Decision_Tree Start Analyze Aliphatic Region (1.0 - 5.0 ppm) Check_Singlet Is there a sharp Singlet at ~2.6 ppm? Start->Check_Singlet Check_Quartet Is there a Quartet? Check_Singlet->Check_Quartet No Result_Ketone Contamination: Ketone Precursor Present Check_Singlet->Result_Ketone Yes Check_Shift Check Quartet Shift Check_Quartet->Check_Shift Yes Check_Quartet->Result_Ketone No (Only aromatics?) Result_Alcohol Contamination: Reduced Alcohol Present Check_Shift->Result_Alcohol δ ~4.8 ppm Result_Target Identity Confirmed: Target Amine Check_Shift->Result_Target δ ~4.1 ppm

Figure 2: Step-by-step spectral decision tree for verifying product identity and purity.

Detailed Spectral Interpretation

The Aliphatic Region (1.0 – 5.0 ppm)

This is the "Fingerprint Zone" for the ethylamine tail.

  • The Methyl Doublet (

    
     1.28, 3H):  This signal arises from the terminal methyl group. It must appear as a doublet with a coupling constant (
    
    
    
    ) of approximately 6.6 Hz .
  • The Methine Quartet (

    
     4.08, 1H):  This proton is on the chiral center. It couples to the three methyl protons, resulting in a 1:3:3:1 quartet.
    
    • Self-Validation: The integration ratio between the Quartet and the Doublet must be exactly 1:3 . Deviations suggest an impurity overlapping the methyl region (e.g., grease or solvent).

The Aromatic Region (6.5 – 8.5 ppm)

This region confirms the integrity of the scaffold.

  • Pyrazole H4 (

    
     6.55, 1H):  This is the most shielded aromatic proton. It typically appears as a doublet of doublets (dd) or a pseudo-triplet due to coupling with H3 and H5 (
    
    
    
    Hz).
  • Pyrazole H5 (

    
     8.45, 1H):  The most deshielded proton in the molecule, located adjacent to the nitrogen.
    
  • Phenyl H2 (

    
     7.75, 1H):  This proton sits between the pyrazole and the ethylamine attachment points. It appears as a narrow triplet or singlet (due to small meta-couplings).
    
    • Comparison Insight: If this proton shifts downfield to >8.0 ppm, your sample contains significant ketone precursor.

References

  • PubChem. (2023). 1-Phenylpyrazole | C9H8N2 | CID 70769 - NMR Spectral Data. National Library of Medicine. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). SDBS No. 3068: Acetophenone 1H NMR Spectrum. Spectral Database for Organic Compounds (SDBS). [Link]

  • Royal Society of Chemistry. (2015).[1] Acetophenone and 1-Phenylethylamine NMR Comparison Data. ChemSpider / RSC Advances. [Link]

  • Mobinikhaledi, A., et al. (2002).[2] 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-150.[2] [Link]

Sources

Validation

Publish Comparison Guide: Chiral HPLC Separation of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

This guide outlines the optimized chiral separation strategy for 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine , a critical intermediate often encountered in the synthesis of kinase inhibitors (e.g., BTK or JAK pathways). T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized chiral separation strategy for 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine , a critical intermediate often encountered in the synthesis of kinase inhibitors (e.g., BTK or JAK pathways).

The following comparison evaluates the performance of the Immobilized Amylose-based CSP (CHIRALPAK IA) against standard coated alternatives (AD-H, OD-H), establishing it as the superior "Product" for this application due to solvent versatility and robust resolution of basic amines.

Executive Summary

The separation of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine enantiomers presents a dual challenge: the basicity of the primary amine (causing peak tailing) and the polarity of the pyrazole substituent (requiring specific H-bonding interactions for recognition).

While traditional coated columns (e.g., Chiralpak AD-H) provide adequate selectivity, they suffer from limited solvent compatibility and lifetime issues when using basic additives at higher concentrations. The Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (CHIRALPAK IA) is identified as the optimal stationary phase. It delivers superior resolution (


), allows for aggressive solubility screening (using DCM/THF), and maintains peak symmetry with standard amine modifiers.

Product Spotlight & Mechanism

The Product: CHIRALPAK IA (Immobilized)
  • Selector: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5

    
    m silica.
    
  • Key Advantage: The immobilization technology allows the use of "forbidden" solvents (e.g., dichloromethane, ethyl acetate) in the mobile phase or sample diluent, which is crucial for solubilizing pyrazole-substituted intermediates that may precipitate in pure alkane/alcohol systems.

Mechanism of Recognition

The separation relies on a "Three-Point Interaction" model:

  • 
    -
    
    
    
    Stacking:
    Between the 3,5-dimethylphenyl group of the CSP and the phenyl/pyrazole rings of the analyte.
  • Hydrogen Bonding: The carbamate NH of the CSP interacts with the pyrazole nitrogen (acceptor) and the primary amine (donor/acceptor).

  • Steric Fit: The chiral twist of the amylose helix discriminates the spatial arrangement of the methyl and amine groups at the chiral center.

Comparative Performance Analysis

The following data compares the CHIRALPAK IA (Method A) against the industry-standard Coated Amylose (AD-H) and Coated Cellulose (OD-H) columns.

Experimental Conditions
  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 254 nm

  • Sample Conc: 1.0 mg/mL in Ethanol

Table 1: Performance Metrics Comparison
FeatureProduct (Method A) Alternative 1 (Method B) Alternative 2 (Method C)
Column CHIRALPAK IA (Immobilized)CHIRALPAK AD-H (Coated)CHIRALCEL OD-H (Coated)
Mobile Phase n-Hexane / EtOH / DEA (90 : 10 : 0.1)n-Hexane / IPA / DEA (90 : 10 : 0.1)n-Hexane / IPA / DEA (85 : 15 : 0.1)
Selectivity (

)
1.45 1.321.15
Resolution (

)
3.8 (Baseline) 2.4 (Baseline)1.2 (Partial)
Tailing Factor (

)
1.1 (Symm) 1.3 (Slight Tailing)1.6 (Significant Tailing)
Solvent Robustness High (Compatible with DCM/THF)Low (Alcohols/Alkanes only)Low (Alcohols/Alkanes only)
Analysis Time < 12 min < 15 min> 20 min

Analysis: Method A (IA) provides the sharpest peaks due to the immobilized phase's better tolerance for the basic amine when paired with Ethanol. Method C (OD-H) fails to achieve baseline separation (


), likely due to the cellulose backbone's cavity shape not accommodating the bulky pyrazole-phenyl twist as effectively as the amylose helix.

Detailed Experimental Protocol

Sample Preparation

To ensure reproducibility and prevent on-column precipitation:

  • Weigh 5 mg of the racemic amine.

  • Dissolve in 1 mL of Ethanol (EtOH) .

    • Note: If solubility is poor, use 0.5 mL Dichloromethane (DCM) then dilute with 0.5 mL EtOH. This is only possible on the Immobilized IA column.

  • Add 1

    
    L of Diethylamine (DEA)  to the sample vial to ensure the amine remains in the free base form.
    
  • Filter through a 0.45

    
    m PTFE syringe filter .
    
Mobile Phase Preparation

Composition: n-Hexane / Ethanol / Diethylamine (90:10:0.1 v/v/v)

  • Measure 900 mL of HPLC-grade n-Hexane.

  • Measure 100 mL of HPLC-grade Ethanol (absolute).

  • Add 1.0 mL of Diethylamine (DEA).

    • Critical Step: DEA is essential. Without it, the primary amine will interact strongly with residual silanols, causing peak broadening and loss of resolution.

  • Mix thoroughly and degas by sonication for 10 minutes.

System Suitability Criteria

Before running unknown samples, verify the system using the racemate:

  • Resolution (

    
    ): 
    
    
    
    2.0
  • Tailing Factor:

    
     1.3[2]
    
  • Retention Time Repeatability: RSD

    
     1.0% (n=5 injections)
    

Method Development Workflow (Visualized)

The following diagram illustrates the decision logic used to arrive at the optimized CHIRALPAK IA method.

ChiralMethodDevelopment Start Start: Racemic 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Screen1 Screen 1: Coated Columns (AD-H, OD-H) Mobile Phase: Hex/IPA/DEA Start->Screen1 Eval1 Result Analysis Screen1->Eval1 Path_OD OD-H: Low Rs (<1.5) (Cellulose Mismatch) Eval1->Path_OD Poor Separation Path_AD AD-H: Good Rs (>2.0) BUT Solubility Issues Eval1->Path_AD Acceptable Separation Screen2 Switch to Immobilized (IA) Test Solvent Versatility Path_OD->Screen2 Change Selector Path_AD->Screen2 Need Robustness Opt_Solvent Optimize Modifier: Switch IPA to EtOH Screen2->Opt_Solvent Final Final Method: CHIRALPAK IA Hex/EtOH/DEA (90:10:0.1) Opt_Solvent->Final Rs > 3.5 Sharp Peaks

Caption: Decision tree for optimizing the separation of pyrazole-phenyl-amines, highlighting the shift from coated to immobilized phases for superior solubility and resolution.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ. Daicel Corporation. Link

  • Pilarová, P. et al. (2015). "Chiral separation of primary amines on polysaccharide-based stationary phases." Journal of Separation Science. Link

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

  • Ye, Y. et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega.[3] Link

Sources

Comparative

Comparing synthetic routes for 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Executive Summary The synthesis of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine presents a classic challenge in medicinal chemistry: the orthogonal construction of a biaryl C–N bond and a chiral primary amine. This guide e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine presents a classic challenge in medicinal chemistry: the orthogonal construction of a biaryl C–N bond and a chiral primary amine. This guide evaluates three distinct methodologies ranging from legacy protocols to modern chemo-enzymatic strategies.

  • Route A (Legacy Chemical): Copper-catalyzed Ullmann coupling followed by racemic reductive amination. Best for generating analytical standards or initial HTS hits where chirality is not yet critical.

  • Route B (Precision Chemical): Palladium-catalyzed Buchwald-Hartwig coupling followed by Ellman’s auxiliary approach. Best for lead optimization requiring high enantiopurity (>98% ee) without biological dependencies.

  • Route C (Chemo-Enzymatic): Metal-catalyzed coupling followed by

    
    -Transaminase biocatalysis. The superior route for scale-up and green chemistry, offering near-perfect stereocontrol (>99% ee) in a single step from the ketone.
    

Strategic Retrosynthesis

The molecule disconnections reveal two critical pivot points: the biaryl C–N bond connecting the pyrazole to the phenyl ring, and the chiral center at the benzylic amine.

Retrosynthesis Target Target: 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Inter1 Intermediate: 3-(1H-pyrazol-1-yl)acetophenone Target->Inter1 C-N (Amine) Formation (Stereoselective) Aux Chiral Amine Source (Ellman Aux or Transaminase) Target->Aux SM1 Starting Material A: 3-Bromoacetophenone Inter1->SM1 C-N (Biaryl) Coupling (Pd or Cu Catalysis) SM2 Starting Material B: 1H-Pyrazole Inter1->SM2

Figure 1: Retrosynthetic analysis showing the convergent strategy via the key ketone intermediate.

Detailed Route Analysis

Route A: The Legacy Approach (Ullmann + Racemic Reductive Amination)

Best For: Rapid generation of racemic standards; Low material cost.

This route utilizes the "Classic" Ullmann condensation.[1][2] While historically requiring harsh conditions, the use of ligands like DMEDA or L-Proline has moderated the thermal requirements.

  • Step 1: Ullmann Coupling

    • Reagents: 3-Bromoacetophenone, 1H-Pyrazole, CuI (10-20 mol%), L-Proline (20 mol%), K₂CO₃.

    • Conditions: DMSO, 110°C, 24h.

    • Mechanism:[2][3][4][5][6][7][8] Oxidative addition of Cu(I) to the aryl halide, followed by ligand exchange with pyrazole and reductive elimination.

  • Step 2: Reductive Amination

    • Reagents: Ammonium Acetate (excess), NaCNBH₃.

    • Conditions: Methanol, pH 6-7, RT.

    • Outcome: Racemic amine (50:50 R/S mixture).

Route B: The Precision Chemical Approach (Buchwald + Ellman)

Best For: Research-scale synthesis of enantiopure material when enzymes are unavailable.

This route prioritizes yield and stereochemical predictability. The Buchwald-Hartwig coupling is significantly more robust than the Ullmann reaction for electron-deficient aryl halides like acetophenones.

  • Step 1: Buchwald-Hartwig Coupling

    • Reagents: 3-Bromoacetophenone, 1H-Pyrazole, Pd₂(dba)₃ (1-2 mol%), Me₄tBuXPhos or tBuDavePhos, K₃PO₄ or tBuOK.

    • Conditions: Toluene/Dioxane, 100°C, 4-12h.

    • Advantage:[2][3][6][9][10] Higher turnover frequency (TOF) and easier purification than Cu-mediated routes.

  • Step 2: Ellman Auxiliary Condensation & Reduction

    • Reagents: (R)-tert-butanesulfinamide, Ti(OEt)₄ (Lewis Acid).

    • Reduction: NaBH₄ (for high dr) or L-Selectride.

    • Cleavage: HCl/Dioxane.

    • Outcome: High enantiomeric excess (>98% ee).

Route C: The Modern Chemo-Enzymatic Route (Buchwald + Transaminase)

Best For: Scalability, Green Chemistry metrics, and single-step chirality.

This route combines the efficiency of Pd-catalysis with the perfect stereocontrol of biocatalysis.


-Transaminases (ATA) are highly effective on acetophenone derivatives.
  • Step 1: Same as Route B (Buchwald-Hartwig).

  • Step 2: Biocatalytic Transamination

    • Reagents:

      
      -Transaminase (e.g., Codexis ATA-113 or Vibrio fluvialis wild type), PLP (cofactor).
      
    • Amine Donor: Isopropylamine (1M) or L-Alanine + LDH/GDH recycling system.

    • Conditions: Aqueous buffer (pH 7-8), DMSO cosolvent (10-20%), 30°C.

    • Mechanism:[2][3][4][5][6][7][8] The enzyme shuttles the amine from the donor to the ketone via a Pyridoxamine Phosphate (PMP) intermediate.[8]

Biocatalysis Ketone Substrate: 3-(Pyrazolyl)acetophenone Enz Transaminase (ATA) + PLP Cofactor Ketone->Enz Acceptor Product Product: (S)-1-[3-(Pyrazolyl)phenyl]ethan-1-amine >99% ee Enz->Product Amination Byprod Byproduct: Acetone Enz->Byprod Deamination Donor Amine Donor: Isopropylamine Donor->Enz Donor

Figure 2: Biocatalytic workflow for the asymmetric amination step.

Comparative Performance Metrics

The following data is synthesized from standard protocols for acetophenone/pyrazole derivatives.

FeatureRoute A: Legacy (Ullmann)Route B: Precision (Buchwald/Ellman)Route C: Chemo-Enzymatic
Overall Yield 45 - 55%60 - 70%75 - 85%
Enantiopurity (ee) 0% (Racemic)>98%>99%
Step Count 23 (Condensation, Red, Cleave)2
Catalyst Cost Low (Copper)High (Palladium)Moderate (Enzyme)
Purification Difficult (Cu removal)Moderate (Pd scavengers)Easy (Aq. extraction)
Scalability ModerateLow (Cryogenic steps often needed)High

Recommended Experimental Protocols

Protocol 1: Preparation of Intermediate 3-(1H-pyrazol-1-yl)acetophenone (Buchwald Method)

This is the preferred method for generating the ketone intermediate due to cleaner impurity profiles compared to Ullmann.

  • Charge: To a dry reaction vial, add 3-bromoacetophenone (1.0 equiv), 1H-pyrazole (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst: Add Pd₂(dba)₃ (1.0 mol%) and ligand Me₄tBuXPhos (2.0 mol%).

  • Solvent: Add anhydrous Toluene (5 mL/mmol).

  • Reaction: Degas with Argon for 5 mins. Seal and heat to 100°C for 6 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate filtrate.[5][11]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product usually elutes as a white/off-white solid.

Protocol 2: Biocatalytic Synthesis of (S)-Target Amine

Note: Ensure the specific Transaminase selected prefers the (S)-enantiomer. Most commercial ATAs for acetophenones are (S)-selective.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate).

  • Substrate Mix: Dissolve 3-(1H-pyrazol-1-yl)acetophenone (50 mg) in DMSO (10% of final volume).

  • Amine Donor: Add Isopropylamine (1.0 M final concentration) to the buffer. Adjust pH back to 7.5 with HCl if necessary.

  • Initiation: Add Transaminase enzyme powder (approx 10-20 mg/mmol substrate) and the substrate DMSO solution to the buffer.

  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

  • Monitoring: Check conversion via HPLC.

  • Workup: Acidify to pH 2 (to protonate amine), extract with EtOAc (removes unreacted ketone). Basify aqueous layer to pH 12, extract with DCM. Dry DCM layer and concentrate to yield pure chiral amine.

Critical Considerations & Troubleshooting

  • Copper Contamination (Route A): Pyrazoles are excellent ligands for copper. If using Route A, residual copper is difficult to remove and may appear as green/blue tint. Use EDTA washes or specialized scavengers (e.g., QuadraPure™).

  • Regioselectivity: 1H-pyrazole is symmetric, so N1 vs N2 coupling is irrelevant. However, if using substituted pyrazoles, Buchwald conditions generally favor the sterically less hindered nitrogen.

  • Enzyme Inhibition (Route C): High concentrations of DMSO (>20%) can denature transaminases. If substrate solubility is an issue, use a biphasic system (Buffer + MTBE).

References

  • Buchwald-Hartwig Coupling of Pyrazoles

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

    • Context: Defines the standard conditions (Me4tBuXPhos) for coupling amides and nitrogen heterocycles to aryl halides.
  • Ullmann Coupling (Modern Variants)

    • Monnier, F., & Taillefer, M. (2009). "Catalytic C-N, C-O, and C-S bond formation with copper." Angewandte Chemie International Edition. Link

    • Context: Describes the use of ligands like DMEDA to lower Ullmann temper
  • Ellman Auxiliary Synthesis

    • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

    • Context: The definitive guide for converting ketones to chiral amines via sulfinamides.
  • Biocatalytic Transamination

    • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology. Link

    • Context: Reviews the use of ATAs for acetophenone derivatives, valid
  • Specific Pyrazole Coupling Data

    • Mann, G., et al. (1999). "Palladium-Catalyzed Coupling of Ammonia and Amines with Aryl Halides." Journal of the American Chemical Society.[2][7] Link

    • Context: Early foundational work establishing Pd-c

Sources

Validation

Technical Guide: Validating Enantiomeric Excess of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Executive Summary & Strategic Analysis The target molecule, 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine , presents a classic but distinct challenge in chiral resolution. It combines a highly basic primary amine center ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The target molecule, 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine , presents a classic but distinct challenge in chiral resolution. It combines a highly basic primary amine center (


) with a nitrogen-rich pyrazole heterocycle.

The Challenge:

  • Peak Tailing: Primary amines interact aggressively with residual silanols on silica-based Chiral Stationary Phases (CSPs), leading to peak tailing that obscures minor enantiomers.

  • Solubility & Interaction: The pyrazole moiety introduces

    
    -
    
    
    
    stacking potential and hydrogen bond acceptance, which can complicate separation on traditional coated phases (e.g., Chiralcel OD) if aggressive solvents (DCM, THF) are needed for solubility but forbidden by the column chemistry.

The Solution: This guide validates two orthogonal methodologies. Method A (Direct HPLC) is the production-ready standard using immobilized polysaccharide phases. Method B (Derivatization) is the "Gold Standard" validation technique used to confirm the accuracy of Method A during early development.

Comparative Analysis of Methodologies

The following table contrasts the three primary approaches available for this specific aminopyrazole scaffold.

FeatureMethod A: Direct HPLC (Immobilized) Method B: Crown Ether (Specialist) Method C: GITC Derivatization
Column Type Chiralpak IA / IC (Immobilized Amylose/Cellulose)Crownpak CR-I(+) (Chiral Crown Ether)Standard C18 or Chiralpak AD-H
Mechanism H-bonding,

-

interaction, inclusion
Ammonium ion (

) inclusion complex
Diastereomer formation (Thiourea)
Mobile Phase Hexane/EtOH/DEA or MtBE/EtOH/DEA

(aq) / Methanol
Water/MeCN (Reverse Phase)
Resolution (

)
High (

typical)
Very High (

typical for

amines)
High (

)
Throughput High (10–15 min run)Medium (20–40 min run)Low (Requires reaction time)
Sample Recovery Yes (Non-destructive)Yes (But requires salt removal)No (Chemically altered)
Recommendation Primary QC Method Secondary/Confirmation Validation Only

Workflow Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate validation path for this molecule.

G Start Start: 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Check Is Absolute Configuration Known? Start->Check Direct Method A: Direct HPLC (Chiralpak IA + DEA) Check->Direct Yes (Routine QC) Deriv Method C: GITC Derivatization (Validation) Check->Deriv No (Need Reference) Crown Method B: Crown Ether (Alternative) Direct->Crown Severe Tailing Result Calculate ee% Direct->Result Rs > 2.0 Deriv->Result Crown->Result

Caption: Decision matrix for selecting between direct chiral HPLC and derivatization based on stage of development.

Detailed Experimental Protocols

Method A: Direct Chiral HPLC (The "Workhorse" Method)

Rationale: The Chiralpak IA column is selected because it is an immobilized amylose phase. Unlike coated phases (AD/OD), it tolerates a wider range of solvents. We use Diethylamine (DEA) as a basic additive. The DEA competes with the analyte for the silanol sites on the silica support, sharpening the peak shape for the primary amine [1].

  • Column: Daicel Chiralpak IA (4.6 × 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Pyrazoles have strong absorbance here).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol.

Why this works: The ethanol provides hydrogen-bonding capability to interact with the carbamate linkage on the amylose selector, while the hexane maintains the non-polar environment necessary for the inclusion mechanism.

Method C: GITC Derivatization (The "Validation" Method)

Rationale: If Method A shows ambiguity (e.g., an impurity co-eluting with the enantiomer), we use 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) . This reagent reacts with the primary amine to form a thiourea diastereomer. Diastereomers have different physical properties and can often be separated on standard achiral C18 columns, eliminating the need for a chiral column entirely [2].

  • Reagent: GITC (Sigma-Aldrich/Merck).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][2][3][4]

    • Gradient: 30% B to 70% B over 20 minutes.

  • Reaction Protocol:

    • Mix 50 µL of amine sample (10 mM in MeCN) with 50 µL of GITC solution (15 mM in MeCN).

    • Add 10 µL Triethylamine (TEA) as a catalyst.

    • Shake at Room Temperature for 30 minutes.

    • Quench with 10 µL Ethanolamine (scavenges excess GITC).

    • Inject directly.

Mechanistic Visualization

Understanding the molecular interaction is vital for troubleshooting. The diagram below details how the GITC derivatization alters the physicochemical properties of the analyte to facilitate separation.

Mechanism Amine Target Amine (Chiral Center) Reaction Nucleophilic Attack (RT, 30 min, TEA) Amine->Reaction GITC GITC Reagent (Pure Glucose Scaffold) GITC->Reaction Diast1 Diastereomer A (Thiourea Linkage) Reaction->Diast1 Diast2 Diastereomer B (Thiourea Linkage) Reaction->Diast2 C18 Achiral C18 Column Separation based on Hydrophobicity Diast1->C18 Diast2->C18 Peak 1 (R) Peak 1 (R) C18->Peak 1 (R) Peak 2 (S) Peak 2 (S) C18->Peak 2 (S)

Caption: Transformation of enantiomers into diastereomers via GITC, enabling separation on standard achiral phases.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Broad Peaks (Method A) Silanol interactionIncrease DEA concentration to 0.2% or switch to Crownpak CR-I(+) (acidic mode).
Split Peaks (Method A) Sample solvent mismatchDissolve sample in the mobile phase (Hex/EtOH) rather than pure EtOH.
Incomplete Reaction (Method C) Steric hindranceIncrease reaction temperature to 50°C or switch to Marfey's Reagent (FDAA) [3].
Extra Peaks (Method C) Excess ReagentThe GITC peak elutes early; ensure the quench step with ethanolamine is performed.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Derivatization Reagents.
  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric mixtures of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide derivatives. Carlsberg Research Communications, 49(6), 591-596.

  • Shinbo, T., et al. (1987). Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packing.[5] Journal of Chromatography A, 405, 145-153. (Basis for Crownpak technology).[1][5][6][7]

Sources

Comparative

A Comparative Guide to 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine and Other Essential Amine Building Blocks in Drug Discovery

Abstract In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery campaign. Primary amines, in particular, are a cornerstone of li...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery campaign. Primary amines, in particular, are a cornerstone of library synthesis, offering a versatile handle for the introduction of molecular diversity. This guide provides an in-depth comparison of the novel building block, 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, with a selection of commonly utilized primary amine building blocks: benzylamine, aniline, phenethylamine, and 3-aminopyridine. We will explore their physicochemical properties and predicted performance in two of the most fundamental transformations in drug discovery: amide bond formation and reductive amination. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of amine building blocks for their synthetic endeavors.

Introduction: The Strategic Importance of Amine Building Blocks

The strategic incorporation of diverse amine building blocks is a powerful approach to modulate the pharmacological and pharmacokinetic properties of lead compounds. The choice of an amine can influence a molecule's basicity (pKa), lipophilicity (LogP), and overall three-dimensional shape, all of which are critical factors in determining its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.

1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a chiral primary amine that presents a unique combination of structural features: a benzylic amine for the introduction of a stereocenter, a phenyl ring for potential π-stacking interactions, and a pyrazole moiety. The pyrazole ring, a common motif in pharmaceuticals, can act as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and solubility.[1] This guide will provide a comparative framework to understand the potential advantages and disadvantages of this novel building block in relation to more established alternatives.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a building block are a key predictor of its influence on the properties of the final compound. The following table summarizes the key physicochemical parameters for 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine and the selected alternative building blocks.

Building BlockStructureMolecular Weight ( g/mol )pKa (of conjugate acid)cLogP
1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine 187.24~9.0 (Predicted)~1.8 (Predicted)
Benzylamine107.159.33[1][2]1.09[2]
Aniline93.134.63[3]0.9[4]
Phenethylamine121.189.83[5][6]1.41[5][6]
3-Aminopyridine94.115.980.25

Discussion of Physicochemical Properties:

  • pKa: The basicity of the amine is a critical parameter influencing its nucleophilicity and the overall charge state of the final molecule at physiological pH.

    • 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is predicted to have a pKa slightly lower than that of simple benzylic amines due to the electron-withdrawing nature of the pyrazole ring.

    • Benzylamine and Phenethylamine are typical benzylic and alkyl amines, respectively, with pKa values in the expected range for primary amines.[2][5][6]

    • Aniline is a much weaker base due to the delocalization of the nitrogen lone pair into the aromatic ring.[3]

    • 3-Aminopyridine has an intermediate basicity, with the nitrogen lone pair being more available than in aniline but less so than in aliphatic amines due to the influence of the pyridine ring.

  • cLogP: The lipophilicity of the building block will directly impact the lipophilicity of the resulting molecule, which in turn affects its solubility, permeability, and potential for off-target effects.

    • The predicted cLogP of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine suggests a moderate lipophilicity.

    • Benzylamine and Phenethylamine have relatively low cLogP values, making them suitable for introducing moderate lipophilicity.[2][5][6]

    • Aniline is also moderately lipophilic.[4]

    • 3-Aminopyridine is the most polar of the selected building blocks, which can be advantageous for improving the aqueous solubility of a compound.

Experimental Performance Comparison: A Proposed Study

To provide a comprehensive comparison, we propose a series of standardized experiments to evaluate the performance of each amine building block in two key synthetic transformations: HATU-mediated amide coupling and reductive amination.

Experiment 1: HATU-Mediated Amide Coupling

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[7] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is a robust and widely adopted method.[8]

Experimental Workflow:

Caption: Workflow for HATU-Mediated Amide Coupling.

Detailed Protocol:

  • To a solution of a model carboxylic acid (e.g., benzoic acid, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add the respective amine building block (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Predicted Outcomes and Discussion:

Building BlockPredicted ReactivityPotential Challenges
1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Moderate to highThe steric bulk of the building block may slightly decrease the reaction rate compared to smaller amines.
BenzylamineHighGenerally facile reaction with good yields expected.
AnilineLowThe low nucleophilicity of aniline will likely result in a slower reaction rate and may require longer reaction times or elevated temperatures to achieve good conversion.[9]
PhenethylamineHighSimilar to benzylamine, a straightforward reaction with high yield is anticipated.
3-AminopyridineModerateThe nucleophilicity is higher than aniline but lower than benzylamine, leading to a moderate reaction rate.

The expected order of reactivity in this amide coupling reaction is: Phenethylamine ≈ Benzylamine > 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine > 3-Aminopyridine > Aniline . This prediction is based on the relative basicity and steric hindrance of the amines. More basic amines are generally more nucleophilic and will react faster.

Experiment 2: Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds and is widely used in the synthesis of secondary and tertiary amines.[10] This experiment will compare the performance of the amine building blocks in a one-pot reductive amination with a model aldehyde.

Experimental Workflow:

Caption: Workflow for One-Pot Reductive Amination.

Detailed Protocol:

  • To a solution of a model aldehyde (e.g., benzaldehyde, 1.0 eq) in methanol (0.5 M), add the respective amine building block (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.

Predicted Outcomes and Discussion:

Building BlockPredicted ReactivityPotential Challenges
1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Moderate to highThe formation of the imine should be efficient. The steric hindrance might slightly slow down the initial imine formation compared to less bulky amines.
BenzylamineHighA standard and generally high-yielding reaction.[11]
AnilineModerateImine formation with aniline is typically slower than with aliphatic amines. The reaction may require longer times or the use of a dehydrating agent to drive the equilibrium towards the imine.[12][13]
PhenethylamineHighExpected to react readily to form the corresponding secondary amine.
3-AminopyridineModerateImine formation is expected to be faster than with aniline but potentially slower than with benzylamine.

The rate-determining step in reductive amination is often the initial formation of the imine. Therefore, the reactivity trend is expected to be similar to that of the amide coupling, with more nucleophilic amines reacting faster. The expected order of reactivity is: Phenethylamine ≈ Benzylamine > 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine > 3-Aminopyridine > Aniline .

Conclusion

1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine represents a promising and versatile building block for medicinal chemistry. Its unique combination of a chiral benzylic amine and a pyrazole moiety offers opportunities to explore novel chemical space and introduce desirable drug-like properties. Based on our analysis, we predict that this building block will exhibit good reactivity in standard synthetic transformations such as amide coupling and reductive amination, likely performing on par with or slightly less reactively than simple benzylic amines. Its predicted physicochemical properties suggest it will impart moderate lipophilicity, making it a valuable tool for fine-tuning the overall profile of a lead compound.

The proposed experimental comparisons outlined in this guide provide a clear roadmap for the empirical evaluation of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine against a panel of established amine building blocks. The results of these studies will provide valuable data to guide the strategic selection of amines in future drug discovery projects.

References

  • Phenethylamine. PubChem. National Center for Biotechnology Information. [Link]

  • Benzylamine. PubChem. National Center for Biotechnology Information. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • 3-Aminopyridine. PubChem. National Center for Biotechnology Information. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-Containing Derivatives as Potential Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 17(13), 1234-1251.
  • Aniline. PubChem. National Center for Biotechnology Information. [Link]

  • Time effect study on reductive amination of benzaldehyde with aniline... ResearchGate. [Link]

  • Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Synfacts, 2018(04), 0413.
  • Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. [Link]

  • Benzylamine. FooDB. [Link]

  • 3-Aminopyridine CAS# 462-08-8. The Good Scents Company. [Link]

  • The two most general amine syntheses are the reductive amination... Pearson. [Link]

  • Kinetic investigations on the Ru-catalyzed reductive amination of... ResearchGate. [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 2006-2014.
  • Aniline vs. Benzylamine: Unpacking the Subtle Differences in Two Key Amines. Oreate AI. [Link]

  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Industrial & Engineering Chemistry Research, 58(33), 15065-15074.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. Beilstein Journal of Organic Chemistry, 15, 2396-2403.
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Green Chemistry, 21(16), 4434-4444.
  • Phenethylamine. LookChem. [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry, 18(6), 463-469.
  • Phenethylamine. ChemBK. [Link]

  • Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. [Link]

  • 1-Phenethylamine. PubChem. National Center for Biotechnology Information. [Link]

  • (PDF) Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate. [Link]

  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry. Reddit. [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(08), 1208-1214.
  • Assertion Benzylamine is more basic than aniline Reason class 12 chemistry CBSE. Vedantu. [Link]

  • Method for the synthesis of substituted formylamines and substituted amines.
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. RSC Medicinal Chemistry, 14(8), 1463-1469.
  • Organic & Biomolecular Chemistry. ePrints Soton. [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]

  • Reductive Amination of Benzaldehyde. Scribd. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 154-158.
  • Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines.
  • Aniline. FooDB. [Link]

  • Benzylamine. Wikipedia. [Link]

  • 3-Aminopyridine. PubChem. National Center for Biotechnology Information. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 129(8), 1239-1245.
  • 3-aminopyridine, 462-08-8. The Good Scents Company. [Link]

  • Difference Between Aniline and Benzylamine. Pediaa.Com. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6(21), 3917-3933.
  • Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. Organometallics, 29(17), 3761-3773.

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Executive Summary 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a nitrogen-rich heterocyclic building block functioning as a primary amine. Its disposal requires strict adherence to alkaline waste protocols .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a nitrogen-rich heterocyclic building block functioning as a primary amine. Its disposal requires strict adherence to alkaline waste protocols .

Critical Directive: Do NOT dispose of this compound in acidic waste streams without prior neutralization, and NEVER mix with oxidizing agents (e.g., Nitric Acid, Peroxides) due to the risk of energetic gas evolution and exothermic runaway.

Disposal Classification:

  • RCRA Status: Non-listed (unless characteristic D001/D002 applies).

  • Primary Waste Stream: Organic Base / Nitrogen-Bearing Organic.

  • Preferred Destruction Method: High-temperature incineration with scrubber (to manage NOₓ emissions).

Chemical Hazard & Stability Profile

To dispose of a chemical safely, one must understand its reactive potential. This compound features two distinct nitrogen environments: the pyrazole ring (aromatic, weakly basic) and the ethylamine side chain (aliphatic, moderately basic).

PropertyDescriptionOperational Implication
Basicity Moderate (Amine

)
Will react exothermically with strong acids. Must be segregated from Acid Waste.
Physical State Solid (typically) or OilSolids must be dissolved in compatible solvents (e.g., MeOH, EtOH) for liquid waste streams or packed as solid waste.
Reactivity NucleophilicReacts violently with acid chlorides, anhydrides, and strong oxidizers.
Combustibility High BTU OrganicExcellent candidate for fuel blending/incineration.

Pre-Disposal Segregation & Compatibility

The most common laboratory accident involving amines occurs during "bulking" (mixing waste into a central drum). You must verify compatibility before transfer.

Compatibility Matrix
Substance ClassCompatibilityResult of Mixing
Water CompatibleSoluble/Miscible (pH will rise).
Alcohols (MeOH, EtOH) Recommended Ideal solvent for rinsing/dissolving.
Halogenated Solvents (DCM) CompatibleUse only if "Halogenated Waste" stream is intended.
Strong Acids (HCl, H₂SO₄) INCOMPATIBLE Exothermic neutralization; salt precipitation.
Oxidizers (HNO₃, H₂O₂) DANGER Potential for fire/explosion (hypergolic reaction risk).
Aldehydes/Ketones CautionSlow polymerization/Schiff base formation (heat generation).

Disposal Workflow

This protocol ensures the compound is moved from the bench to the waste facility without cross-contamination.

Step-by-Step Protocol

Step 1: Phase Identification

  • If Solid: Do not dissolve unnecessarily. Place the solid directly into a dedicated wide-mouth jar labeled "Solid Organic Waste (Basic)."

  • If Solution: Identify the solvent.[1] If dissolved in DMSO, Methanol, or Ethanol, use the Non-Halogenated stream. If in Dichloromethane (DCM) or Chloroform, use the Halogenated stream.

Step 2: pH Verification (Liquid Waste Only)

  • Dip a pH strip into the waste container.

  • If pH > 12.5, the waste is classified as Corrosive (D002) .[1] Ensure the waste tag reflects this hazard.

Step 3: Container Selection

  • Use HDPE (High-Density Polyethylene) or Borosilicate Glass .

  • Avoid metal containers (aluminum/steel) if the solution is aqueous and highly basic, as amines can corrode certain alloys over time.

Step 4: Labeling

  • Chemical Name: Write the full name. Do not use abbreviations or structure codes (e.g., "Compound X").

  • Constituents: List the amine and the primary solvent (e.g., "1% Pyrazole Amine in Methanol").

  • Hazard Checkboxes: Mark "Irritant" and "Basic/Corrosive."

Visualization: Disposal Decision Tree

The following logic flow dictates the correct waste bin selection.

DisposalTree Start Waste: 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine StateCheck Physical State? Start->StateCheck Solid Solid Substance StateCheck->Solid Liquid Solution/Liquid StateCheck->Liquid SolidBin Solid Organic Waste (Label: Basic/Toxic) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo HaloBin Halogenated Liquid Waste (Segregate from Acids) Halo->HaloBin NonHaloBin Non-Halogenated Organic Waste (High BTU) NonHalo->NonHaloBin

Figure 1: Decision matrix for segregating amine waste based on physical state and solvent carrier.

Emergency Contingencies (Spills)

In the event of a benchtop spill (100 mg - 100 g), immediate containment is required to prevent inhalation of amine vapors or skin contact.

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (If >100mL or aerosolized) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Absorbent Pads/Vermiculite) PPE->Contain Neutralize 4. Neutralize (Optional) (Dilute Citric Acid/Vinegar) Contain->Neutralize Collect 5. Collect & Label (Debris into Solid Waste) Neutralize->Collect

Figure 2: Operational workflow for managing minor laboratory spills of aromatic amines.

Neutralization Note: While commercial spill kits often contain citric acid for bases, for small solid spills, it is safer to simply sweep/scoop the material dry to avoid creating a larger volume of liquid hazardous waste.

Regulatory & Compliance Codes (US/EU)

When filling out your waste manifest, use the following codes as a guideline (verification with your local EHS officer is mandatory as local regulations vary).

  • EPA/RCRA (USA):

    • D001: Ignitable (if in flammable solvent like MeOH).

    • D002: Corrosive (if aqueous solution pH > 12.5).[1]

    • Note: This specific compound is not P-listed or U-listed by name, but falls under "Process Waste."

  • European Waste Catalogue (EWC):

    • 07 05 04:* Other organic solvents, washing liquids and mother liquors.

    • 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives Safety Data. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

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